TL4-12
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-methyl-3-[6-(methylamino)pyrimidin-4-yl]oxy-N-[3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N6O2/c1-16-4-5-17(10-21(16)36-23-14-22(29-2)30-15-31-23)24(35)32-19-11-18(25(26,27)28)12-20(13-19)34-8-6-33(3)7-9-34/h4-5,10-15H,6-9H2,1-3H3,(H,32,35)(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKJJIMUMNPQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3CCN(CC3)C)OC4=NC=NC(=C4)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of TL4-12: A Technical Guide for Researchers
An In-depth Analysis of the Selective MAP4K2/GCK Inhibitor for Drug Development Professionals
Introduction
TL4-12 is a potent and selective, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK).[1][2][3] As a Type II inhibitor, this compound targets the inactive "DFG-out" conformation of the kinase, offering a high degree of selectivity.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its molecular interactions, signaling pathways, and cellular effects, particularly in the context of multiple myeloma (MM). The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent.
Core Mechanism of Action
This compound exerts its biological effects through the direct inhibition of MAP4K2 kinase activity. By binding to the ATP-binding site of MAP4K2, this compound prevents the phosphorylation of downstream substrates, thereby disrupting key signaling cascades involved in cell proliferation, survival, and gene expression.[3] This targeted inhibition has shown significant promise in preclinical models of multiple myeloma, especially in overcoming resistance to immunomodulatory drugs.[1][4]
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type | Reference |
| MAP4K2 | 37 | Z'-Lyte | [3] |
| TAK1 | 2700 | Z'-Lyte | [2] |
Table 2: Anti-proliferative Activity in Multiple Myeloma (MM) Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration | Reference |
| MM.1S | 3.7 | 4 days | [1] |
| JJN3 | 1.62 | 4 days | [1] |
| H929 | 4.4 | 4 days | [1] |
| RPMI-8226 | 5.7 | 4 days | [1] |
| MOLP-8 | 10 | 4 days | [1] |
| SKMM2 | 32 | 4 days | [1] |
| LP-1 | 49 | 4 days | [1] |
| U266 | 19 | 4 days | [1] |
Signaling Pathway
This compound-mediated inhibition of MAP4K2 leads to the modulation of several downstream signaling pathways critical for cancer cell survival and proliferation. In multiple myeloma cells, particularly those with RAS mutations, this compound has been shown to downregulate the expression of key transcription factors and survival proteins, including IKZF1 (Ikaros), BCL-6, and c-MYC.[1][4] Concurrently, this compound treatment leads to an increase in the level of the tumor suppressor protein p53.[1] This concerted action disrupts the oncogenic signaling network, ultimately leading to cell cycle arrest and apoptosis.[1][4]
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Discovery of type II inhibitors of TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
TL4-12: A Selective MAP4K2 Inhibitor – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TL4-12, a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK). MAP4K2 is a serine/threonine kinase that functions as an upstream regulator of critical signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways.[1][2] Its involvement in cellular stress responses, immune function, and oncogenic signaling has positioned it as a compelling target for therapeutic intervention.[1][3] this compound has emerged as a valuable chemical probe for dissecting MAP4K2 biology and as a lead compound for developing novel therapeutics, particularly in oncology.[4][5]
Quantitative Data Summary
This compound has been characterized through various biochemical and cellular assays to determine its potency, selectivity, and efficacy. The quantitative data are summarized below for direct comparison.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | Assay Type | Parameter | Value | Reference(s) |
| MAP4K2 (GCK) | Z'-Lyte Biochemical Assay | IC₅₀ | 37 nM | [5][6][7][8] |
| MAP4K2 (GCK) | ActivX KiNativ (Lysate) | % Inhibition | 85% at 1.0 µM | [5][6][8] |
| TAK1 (MAP3K7) | Biochemical Assay | IC₅₀ | 2.7 µM (2700 nM) | [5][7][8] |
| Selectivity | Calculated (TAK1 IC₅₀ / MAP4K2 IC₅₀) | Fold Selectivity | >70-fold | [7] |
Table 2: Cellular Activity of this compound
| Cell Line / Model | Assay Description | Parameter | Value | Reference(s) |
| Multiple Myeloma (MM) | Cell Proliferation | IC₅₀ | 37 nM | [4][9] |
| JJN3 (MM) | Cell Proliferation | IC₅₀ | 1.62 µM | [4] |
| MM1.S (MM) | Cell Proliferation | IC₅₀ | 3.7 µM | [4] |
| H929 (MM) | Cell Proliferation | IC₅₀ | 4.4 µM | [4] |
| RPMI-8226 (MM) | Cell Proliferation | IC₅₀ | 5.7 µM | [4] |
| MOLP-8 (MM) | Cell Proliferation | IC₅₀ | 10 µM | [4] |
| U266 (MM) | Cell Proliferation | IC₅₀ | 19 µM | [4] |
| SKMM2 (MM) | Cell Proliferation | IC₅₀ | 32 µM | [4] |
| LP-1 (MM) | Cell Proliferation | IC₅₀ | 49 µM | [4] |
| TAK1-null MEFs | TGFβ-induced p38 Phosphorylation | IC₅₀ | 0.1 - 0.5 µM | [5][6] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 4-methyl-3-[[6-(methylamino)-4-pyrimidinyl]oxy]-N-[3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]benzamide | [6] |
| Molecular Formula | C₂₅H₂₇F₃N₆O₂ | [7] |
| Molecular Weight | 500.53 g/mol | [7] |
| CAS Number | 1620820-12-3 | [7] |
| Purity | ≥98% | |
| Solubility | Soluble to 20 mM in DMSO; 20 mM in 1eq. HCl | |
| Storage | Store at -20°C | [7] |
Signaling Pathways and Mechanism of Action
This compound is an ATP-competitive, Type II kinase inhibitor.[5][6] This class of inhibitors binds to the kinase in its "DFG-out" inactive conformation, where the conserved Asp-Phe-Gly motif at the start of the activation loop is flipped. This provides a basis for achieving selectivity against other kinases.[5]
General MAP4K2-JNK Signaling Pathway
MAP4K2 is an upstream activator of the JNK signaling pathway.[2] It can be activated by stimuli such as TNF-α and interacts with TNF receptor-associated factor 2 (TRAF2) to activate downstream kinases, ultimately leading to the phosphorylation of c-Jun and the activation of the AP-1 transcription factor.[1][3]
Role in TGFβ/IL-1 Signaling
In certain contexts, particularly in the absence of TAK1, MAP4K2 can mediate the phosphorylation of p38 MAPK in response to TGFβ and IL-1 stimulation.[5][8] this compound effectively blocks this alternative signaling route, demonstrating its utility in dissecting TAK1-independent pathways.[5][6]
Action in Multiple Myeloma
In multiple myeloma (MM) cells, particularly those resistant to immunomodulatory agents, this compound demonstrates potent anti-proliferative and pro-apoptotic effects.[4][9] It acts by inhibiting MAP4K2, which leads to the dose-dependent downregulation of key survival and proliferation-associated proteins IKZF1, BCL-6, and c-MYC, and an increase in the tumor suppressor p53.[4] This culminates in cell cycle arrest at the G0/G1 phase and induction of apoptosis.[4]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound. These are generalized protocols based on standard laboratory practices.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to measure the direct inhibition of MAP4K2 enzymatic activity by this compound in a cell-free system. It is based on the principles of assays like ADP-Glo™.
Objective: To determine the IC₅₀ value of this compound against recombinant MAP4K2 kinase.
Materials:
-
Recombinant human MAP4K2 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein or a specific peptide)
-
ATP (at or below Kₘ concentration)
-
This compound (stock in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Perform a serial dilution of the this compound stock solution in 100% DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). Subsequently, dilute these intermediate stocks into the kinase assay buffer.
-
Reaction Setup: To each well of the 384-well plate, add the assay components in the following order:
-
5 µL of Kinase Assay Buffer.
-
2.5 µL of this compound dilution (or DMSO for positive/negative controls).
-
2.5 µL of substrate/enzyme mixture (pre-mixed in assay buffer).
-
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution to all wells except the negative controls (no enzyme).
-
Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.
-
Reaction Termination & ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP generated. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract background luminescence (negative control wells).
-
Normalize the data with respect to the positive control (DMSO, 0% inhibition) and negative control (no enzyme, 100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Western Blot for Phospho-Protein Analysis
This protocol details the procedure to assess the effect of this compound on the phosphorylation status of downstream targets like p38 MAPK in a cellular context.[8]
Objective: To determine if this compound inhibits IL-1 or TGFβ-induced phosphorylation of p38 MAPK in cells.
Materials:
-
TAK1-null Mouse Embryonic Fibroblasts (MEFs) or other relevant cell line
-
Complete cell culture medium
-
This compound and vehicle control (DMSO)
-
Stimulant (e.g., recombinant human TGFβ or IL-1α)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Blocking Buffer (5% BSA or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20, TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-p38 MAPK, rabbit anti-total p38 MAPK, mouse anti-tubulin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Plating: Plate cells in 6-well plates and allow them to adhere and grow to 80-90% confluency.
-
Pre-treatment: Replace the medium with serum-free medium for 2-4 hours. Then, pre-treat the cells with various concentrations of this compound or DMSO vehicle for 1 hour.[8]
-
Stimulation: Add TGFβ (e.g., 5 ng/mL) or IL-1α (e.g., 10 ng/mL) directly to the medium and incubate for the desired time (e.g., 30 minutes).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes with periodic vortexing.
-
Protein Quantification: Clarify the lysates by centrifuging at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 15-20 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phospho-protein of interest (e.g., anti-phospho-p38) diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total p38) and/or a loading control (e.g., anti-tubulin).
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein or loading control signal.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of MAP4K2. Its ability to engage MAP4K2 both in biochemical and cellular settings with high selectivity over the closely related kinase TAK1 makes it an invaluable tool for chemical biology.[5][7] The detailed characterization in multiple myeloma models highlights its therapeutic potential by elucidating a clear mechanism of action involving the downregulation of key oncogenic drivers and the induction of apoptosis.[4][9] The provided protocols offer a robust framework for researchers aiming to utilize this compound to investigate MAP4K2 signaling or to evaluate its efficacy in other preclinical models.
References
- 1. Gene - MAP4K2 [maayanlab.cloud]
- 2. genecards.org [genecards.org]
- 3. MAP4K2 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. graylab.stanford.edu [graylab.stanford.edu]
- 7. glpbio.com [glpbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
TL4-12's role in p38 MAPK phosphorylation
An In-depth Technical Guide on the Role of Toll-Like Receptors in p38 MAPK Phosphorylation
A Note on Terminology: The term "TL4-12" does not correspond to a standard or widely recognized molecule in the scientific literature concerning p38 MAPK phosphorylation. Based on available research, this guide will focus on the roles of the well-established Toll-Like Receptor 4 (TLR4) and the less-characterized Toll-Like Receptor 12 (TLR12) in the activation of the p38 MAPK signaling pathway. It is plausible that "this compound" may be an internal designation, a novel compound not yet in public literature, or a typographical error referring to these receptors.
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines. This pathway plays a pivotal role in cellular processes such as differentiation, apoptosis, and autophagy. Toll-Like Receptors (TLRs) are a class of pattern recognition receptors that are fundamental to the innate immune system. They recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), initiating signaling cascades that lead to the production of inflammatory cytokines and the activation of an immune response. The activation of p38 MAPK is a key event downstream of TLR signaling. This guide provides a detailed examination of the mechanisms by which TLR4 and TLR12 contribute to the phosphorylation and activation of p38 MAPK.
TLR4-Mediated p38 MAPK Phosphorylation
TLR4 is one of the most extensively studied TLRs and is primarily known for its recognition of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. The activation of TLR4 initiates a complex signaling cascade that bifurcates into MyD88-dependent and TRIF-dependent pathways, both of which can lead to the activation of p38 MAPK.
Signaling Pathways
The engagement of TLR4 by LPS, facilitated by MD-2, CD14, and LBP, leads to the recruitment of adaptor proteins to its intracellular Toll/interleukin-1 receptor (TIR) domain.
-
MyD88-Dependent Pathway: This is the canonical pathway that leads to the rapid activation of NF-κB and MAPKs. Upon TLR4 activation, the adaptor protein TIRAP (MAL) recruits MyD88. MyD88 then interacts with IRAK4, IRAK1, and IRAK2, leading to the activation of TRAF6. TRAF6, in turn, activates TAK1, which is a central kinase that phosphorylates and activates both the IKK complex (leading to NF-κB activation) and MKKs (MAPK kinases), including MKK3 and MKK6. MKK3 and MKK6 directly phosphorylate and activate p38 MAPK.
-
TRIF-Dependent Pathway: This pathway is initiated by the recruitment of the adaptor protein TRAM, which then recruits TRIF. While this pathway is primarily associated with the induction of type I interferons, it also contributes to the late-phase activation of NF-κB and MAPKs. TRIF can interact with TRAF6 to activate TAK1, thereby leading to p38 activation in a manner similar to the MyD88-dependent pathway. Additionally, TRIF can engage RIP1, which can also contribute to MAPK activation.
The Modulatory Effects of TL4-12 on Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TL4-12 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK). By targeting MAP4K2, this compound exerts significant influence over a nexus of downstream signaling pathways critical to cell proliferation, survival, and apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, focusing on its impact on the c-Jun N-terminal Kinase (JNK), p38 Mitogen-Activated Protein Kinase (MAPK), and Hippo signaling cascades. Experimental data, detailed protocols, and visual pathway representations are presented to offer a comprehensive resource for researchers in oncology, immunology, and drug development.
Introduction
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), a member of the Ste20-like serine/threonine kinase family, functions as a critical upstream regulator of several signaling cascades. Its dysregulation has been implicated in various pathologies, including cancer and inflammatory disorders. This compound has emerged as a valuable research tool and potential therapeutic agent due to its high selectivity for MAP4K2. Understanding the precise downstream consequences of MAP4K2 inhibition by this compound is paramount for elucidating its biological functions and therapeutic potential.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of MAP4K2, exhibiting a high degree of selectivity. The primary inhibitory activity of this compound against MAP4K2 has been quantified with a half-maximal inhibitory concentration (IC50) of 37 nM[1]. This inhibition attenuates the kinase activity of MAP4K2, thereby preventing the phosphorylation and activation of its downstream substrates.
Effect on Downstream Signaling Pathways
The inhibition of MAP4K2 by this compound leads to the modulation of several key signaling pathways, primarily the JNK and p38 MAPK pathways, and the Hippo signaling cascade.
JNK and p38 MAPK Signaling
MAP4K2 is a key upstream activator of the JNK and, to a lesser extent, the p38 MAPK signaling pathways. These pathways are critical regulators of cellular responses to stress, inflammation, and apoptosis.
-
JNK Pathway: By inhibiting MAP4K2, this compound is predicted to decrease the phosphorylation cascade that leads to JNK activation. Activated JNK, in turn, phosphorylates a variety of transcription factors, most notably c-Jun. Phosphorylation of c-Jun enhances its stability and transcriptional activity, leading to the expression of genes involved in cell cycle progression and apoptosis. Therefore, treatment with this compound is expected to result in decreased phosphorylation of JNK and c-Jun.
-
p38 MAPK Pathway: Similar to the JNK pathway, MAP4K2 contributes to the activation of the p38 MAPK pathway in response to certain stimuli. Inhibition of MAP4K2 by this compound would likely lead to a reduction in p38 phosphorylation and its downstream effects.
Hippo Signaling Pathway
Recent evidence has established MAP4K family members, including MAP4K2, as integral components of the Hippo signaling pathway, acting in parallel to the canonical MST1/2 kinases to activate LATS1/2[2][3]. The Hippo pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.
-
LATS1/2 and YAP/TAZ: MAP4K2 directly phosphorylates and activates the LATS1/2 kinases. Activated LATS1/2, in turn, phosphorylates the transcriptional co-activators YAP and TAZ. This phosphorylation leads to the cytoplasmic sequestration and degradation of YAP/TAZ, preventing their nuclear translocation and subsequent activation of TEAD transcription factors, which drive the expression of pro-proliferative and anti-apoptotic genes. Inhibition of MAP4K2 by this compound is therefore expected to decrease the phosphorylation of LATS1/2 and subsequently reduce the phosphorylation of YAP/TAZ, leading to increased nuclear YAP/TAZ activity.
Effects in Multiple Myeloma
In the context of multiple myeloma (MM), this compound has been shown to induce apoptosis and cell cycle arrest. This is achieved through the downregulation of key survival proteins.
-
IKZF1, BCL-6, and c-MYC: Treatment of MM cells with this compound leads to a dose-dependent decrease in the protein expression of Ikaros (IKZF1), BCL-6, and c-MYC[1]. These transcription factors are critical for the survival and proliferation of MM cells. Their downregulation contributes to the anti-myeloma effects of this compound.
-
p53: Conversely, this compound treatment has been observed to increase the level of the tumor suppressor protein p53 in MM cells[1].
Quantitative Data
The following tables summarize the quantitative data regarding the effects of this compound on its direct target and downstream cellular processes.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (MAP4K2) | 37 nM | Z'-Lyte assay | [4] |
| IC50 (Cell Proliferation) | 37 nM - 49 µM | Various MM cell lines | [1] |
Table 1: Inhibitory Concentrations of this compound.
| Protein | Effect of this compound Treatment | Cell Line | Reference |
| IKZF1 | Dose-dependent decrease | K-RASG12A MM.1S | [1] |
| c-MYC | Dose-dependent decrease | K-RASG12A MM.1S | [1] |
| BCL-6 | Dose-dependent decrease | K-RASG12A MM.1S | [1] |
| p53 | Increase | K-RASG12A MM.1S | [1] |
Table 2: Effect of this compound on Protein Expression in Multiple Myeloma.
| Parameter | DMSO Control | 1 µM this compound | 3 µM this compound | Cell Line | Reference |
| Annexin-V Positive Cells | 6% | 13% | 22% | MM.1S | [1] |
Table 3: Induction of Apoptosis by this compound in Multiple Myeloma Cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound for the indicated times.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-IKZF1, anti-phospho-JNK, anti-phospho-p38, anti-phospho-LATS1, anti-phospho-YAP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Annexin V Apoptosis Assay
-
Cell Preparation:
-
Seed cells and treat with this compound at various concentrations.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Annexin V positive, PI negative cells are considered early apoptotic.
-
Annexin V positive, PI positive cells are considered late apoptotic or necrotic.
-
Cell Cycle Analysis
-
Cell Fixation:
-
Treat cells with this compound as required.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
In Vitro Kinase Assay
-
Reaction Setup:
-
In a reaction buffer containing ATP and a suitable substrate (e.g., a peptide corresponding to the phosphorylation site of a downstream target), add recombinant active MAP4K2.
-
Add varying concentrations of this compound to the reaction mixtures.
-
-
Incubation:
-
Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using a system that measures the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assay: Using a phosphospecific antibody to detect the phosphorylated substrate.
-
-
Conclusion
This compound is a powerful tool for probing the function of MAP4K2 and its associated signaling networks. Its ability to modulate the JNK, p38 MAPK, and Hippo pathways underscores its potential as a therapeutic agent in diseases characterized by the dysregulation of these cascades, such as multiple myeloma and other cancers. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the multifaceted effects of this compound and to explore its full therapeutic promise.
References
- 1. ppu.mrc.ac.uk [ppu.mrc.ac.uk]
- 2. MAP4K family kinases act in parallel to MST1/2 to activate LATS1/2 in the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. T-cell receptor signaling is mediated by transient Lck activity, which is inhibited by inorganic mercury - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential of TLR4 and IL-12 in Cancer Research
A Note on Terminology: The query "TL4-12" does not correspond to a recognized molecule in current cancer research literature. It is likely a composite of two highly significant and extensively studied molecules in immuno-oncology: Toll-like Receptor 4 (TLR4) and Interleukin-12 (IL-12) . This guide provides an in-depth technical overview of both, detailing their mechanisms, roles in cancer, and the experimental protocols used to investigate them. Additionally, a brief overview of the novel platinum(IV) complex LA-12 is included for clarity.
Part 1: Toll-like Receptor 4 (TLR4) in Cancer Research
Toll-like Receptor 4 is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from necrotic tumor cells.[1] Its role in cancer is multifaceted, with evidence supporting both pro- and anti-tumoral functions depending on the cancer type and context.
Data Presentation: TLR4 Expression and Prognostic Significance
The expression level of TLR4 in tumor tissues has been correlated with clinical outcomes in various cancers. High TLR4 expression is often associated with a poor prognosis.
Table 1: Meta-Analysis of TLR4 Expression and Clinical Outcomes in Solid Tumors
| Prognostic Indicator | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Implication of High TLR4 Expression | Source |
| Overall Survival (OS) | 2.05 | 1.49 - 2.49 | < 0.001 | Poor | [1] |
| Disease-Free Survival (DFS) | 1.79 | 1.11 - 2.88 | < 0.05 | Poor | [1] |
| Overall Survival (OS) | 1.29 | 1.17 - 1.42 | - | Poor | [2] |
Table 2: Correlation of High TLR4 Expression with Clinicopathological Features in Breast Cancer
| Clinicopathological Feature | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Association | Source |
| Lymph Node Metastasis | 2.077 | 1.160 - 3.717 | 0.014 | Significant | [3] |
| Tumor Size (≥2 cm) | - | - | - | Significant | [3] |
| Progesterone Receptor (PR) Negative | - | - | - | Significant | [3] |
Table 3: TLR4 and Chemoresistance to Paclitaxel in Breast Cancer Models
| Cell Line Model | Modification | Effect on IC50 to Paclitaxel | In Vivo Effect | Source |
| MDA-MB-231 | TLR4 Depletion | 2-3 fold reduction | 6-fold decrease in recurrence rate | [4] |
| HCC1806 | TLR4 Overexpression | 3-fold increase | Enhanced tumor resistance | [4] |
Signaling Pathways and Visualization
TLR4 activation initiates downstream signaling through two primary pathways: the MyD88-dependent pathway and the TRIF-dependent (MyD88-independent) pathway. The MyD88-dependent pathway rapidly induces the production of pro-inflammatory cytokines via NF-κB activation, while the TRIF-dependent pathway leads to the production of type I interferons.
Experimental Protocols
This assay measures the activation of the NF-κB transcription factor, a key downstream effector of the TLR4/MyD88-dependent pathway.[5][6][7][8][9]
Objective: To quantify TLR4-mediated NF-κB activation in response to a ligand (e.g., LPS).
Materials:
-
HEK293T cells or other suitable cell line.
-
Expression plasmids: human TLR4, MD2, CD14.
-
NF-κB luciferase reporter plasmid (e.g., pNF-κB-Luc).
-
Control reporter plasmid (e.g., Renilla luciferase plasmid for normalization).
-
Transfection reagent (e.g., PEI).
-
Cell culture medium (DMEM with 10% FBS).
-
LPS (TLR4 agonist).
-
96-well opaque plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transient Transfection:
-
Prepare a DNA mixture containing the NF-κB luciferase reporter plasmid, the Renilla control plasmid, and expression plasmids for TLR4, MD2, and CD14.
-
Mix the DNA with the transfection reagent according to the manufacturer's protocol.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Cell Stimulation:
-
After 24 hours of transfection, replace the medium.
-
Treat the cells with various concentrations of LPS (or other stimuli) or a vehicle control.
-
Incubate for 6-8 hours at 37°C.
-
-
Cell Lysis:
-
Remove the medium and wash the cells with PBS.
-
Add 1x passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luminescence Measurement:
-
Transfer 20 µL of the cell lysate to an opaque 96-well plate.
-
Use a luminometer with dual injectors.
-
Inject the firefly luciferase substrate and measure the luminescence (NF-κB activity).
-
Inject the Renilla luciferase substrate (Stop & Glo® reagent) and measure the luminescence (transfection control).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of stimulated cells by that of unstimulated control cells.
-
References
- 1. Role of TLR4 as a prognostic factor for survival in various cancers: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prognostic role of Toll-like receptors in cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Prognostic and clinicopathological significance of TLR4 expression in patients with breast cancer: a meta-analysis [frontiersin.org]
- 4. TLR4 is a novel determinant of the response to paclitaxel in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. bowdish.ca [bowdish.ca]
- 8. researchgate.net [researchgate.net]
- 9. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Preclinical Development of TL4-12: A Selective MAP4K2 Inhibitor for RAS-Mutated Multiple Myeloma
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
TL4-12 is a selective, type II ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK). This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound. It details the experimental protocols utilized in its characterization and presents key quantitative data in a structured format. Furthermore, this guide illustrates the core signaling pathways and experimental workflows through detailed diagrams to facilitate a comprehensive understanding of this compound's therapeutic potential, particularly in the context of RAS-mutated multiple myeloma.
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A significant subset of MM cases, particularly in relapsed or refractory settings, harbor activating mutations in the RAS signaling pathway, contributing to tumor cell survival and proliferation[1][2]. The identification of novel therapeutic targets within these aberrant signaling cascades is of paramount importance. One such emerging target is MAP4K2, a serine/threonine kinase that has been identified as a critical regulator in stress-activated MAPK signaling pathways[1]. This whitepaper focuses on this compound, a potent and selective inhibitor of MAP4K2, and its potential as a targeted therapy for RAS-mutated multiple myeloma.
Discovery of this compound
This compound was identified through a pharmacophore-based approach aimed at discovering type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, often conferring greater selectivity[3][4]. A library of 4-substituted 1H-pyrrolo[2,3-b]pyridines was screened, leading to the identification of a series of compounds with potent inhibitory activity against MAP4K2[3]. Subsequent structure-activity relationship (SAR) studies led to the development of compound 17, later designated as this compound, which demonstrated high selectivity for MAP4K2 over the closely related TGFβ-Activated Kinase 1 (TAK1)[3].
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 4-methyl-3-((6-(methylamino)pyrimidin-4-yl)oxy)-N-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)benzamide | |
| Molecular Formula | C25H27F3N6O2 | |
| Molecular Weight | 500.53 g/mol | |
| CAS Number | 1620820-12-3 | |
| Solubility | Soluble to 20 mM in DMSO and 1eq. HCl |
Mechanism of Action
This compound exerts its anti-myeloma effects by selectively inhibiting the kinase activity of MAP4K2. In RAS-mutated multiple myeloma cells, MAP4K2 signaling is critical for the stabilization and expression of key transcription factors that promote cell survival and proliferation.
Signaling Pathway
In RAS-mutated multiple myeloma, constitutively active RAS proteins trigger a cascade of downstream signaling events. MAP4K2 is a key component of this pathway, and its inhibition by this compound leads to the downregulation of several critical oncogenic proteins.
Quantitative Data
In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) | Reference |
| MAP4K2 | 37 | [3] |
| TAK1 | 2700 | [3] |
Anti-proliferative Activity in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) | Reference |
| JJN3 | 1.62 | [5] |
| MM1.S | 3.7 | [5] |
| H929 | 4.4 | [5] |
| RPMI-8226 | 5.7 | [5] |
| MOLP-8 | 10 | [5] |
| SKMM2 | 32 | [5] |
| LP-1 | 49 | [5] |
| U266 | 19 | [5] |
Effect on Protein Expression and Apoptosis
In K-RASG12A MM.1S cells treated with this compound for 24 hours:
-
Dose-dependent decrease in IKZF1, c-MYC, and BCL-6 protein expression.
-
Dose-dependent increase in p53 protein expression[5].
In MM.1S cells, this compound treatment resulted in a dose-dependent increase in Annexin-V positive cells, from 6% (control) to 13% (1 µM) and 22% (3 µM)[5].
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is detailed in the supplementary information of the primary discovery publication by Tan et al. (2015). The general scheme involves a multi-step synthesis culminating in the coupling of key intermediates.
A detailed, step-by-step synthesis protocol would be included here, as extracted from the supplementary materials of the cited reference. Due to the inability to access the full supplementary information, a generalized description is provided.
In Vitro Kinase Assay
The inhibitory activity of this compound against MAP4K2 and other kinases was determined using a biochemical enzyme assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay.
General Protocol:
-
A recombinant kinase, a fluorescently labeled ATP-competitive kinase inhibitor (tracer), and a europium-labeled anti-tag antibody are used.
-
The binding of the tracer to the kinase results in a high degree of FRET (Förster Resonance Energy Transfer).
-
The test compound (this compound) is added in varying concentrations.
-
Displacement of the tracer by the test compound leads to a decrease in the FRET signal.
-
The IC50 value is calculated from the dose-response curve.
Cell Viability Assay
The anti-proliferative effects of this compound on MM cell lines were assessed using a standard MTS or MTT assay.
General Protocol:
-
MM cells are seeded in 96-well plates at a specified density.
-
Cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
After a defined incubation period (e.g., 4 days), a solution containing a tetrazolium salt (MTS or MTT) is added to each well.
-
Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.
Western Blot Analysis
The effect of this compound on the expression of key signaling proteins was determined by Western blotting.
General Protocol:
-
MM cells are treated with this compound at various concentrations for a specified duration.
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., IKZF1, BCL-6, c-MYC, p53, and a loading control like GAPDH or β-actin).
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay
The induction of apoptosis by this compound was quantified using an Annexin V-FITC/Propidium Iodide (PI) staining assay followed by flow cytometry.
General Protocol:
-
MM cells are treated with this compound or vehicle control.
-
Cells are harvested, washed, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
The percentages of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Cell Cycle Analysis
The effect of this compound on cell cycle progression was analyzed by PI staining and flow cytometry.
General Protocol:
-
MM cells are treated with this compound or vehicle control.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
Fixed cells are treated with RNase A to remove RNA.
-
Cells are then stained with a solution containing the DNA-intercalating dye, Propidium Iodide.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of this compound.
Preclinical Development and Future Directions
While the in vitro data for this compound is promising, particularly for RAS-mutated multiple myeloma, there is limited publicly available information on its preclinical in vivo development. Further studies are warranted to evaluate the pharmacokinetic and pharmacodynamic properties of this compound in animal models of multiple myeloma. Additionally, exploring the synergistic effects of this compound with other anti-myeloma agents, such as MEK inhibitors, could represent a promising therapeutic strategy[6]. As of the writing of this document, no clinical trials specifically for this compound have been identified. The development of selective MAP4K2 inhibitors like this compound represents a novel and targeted approach to treating RAS-driven malignancies, and future preclinical and clinical investigations will be crucial in defining its therapeutic utility.
Conclusion
This compound is a selective and potent MAP4K2 inhibitor with demonstrated in vitro activity against multiple myeloma cell lines, particularly those with RAS mutations. Its mechanism of action involves the downregulation of key oncogenic transcription factors, leading to apoptosis and cell cycle arrest. The data and protocols presented in this technical guide provide a comprehensive foundation for further research and development of this compound and other MAP4K2 inhibitors as a targeted therapy for multiple myeloma and potentially other RAS-driven cancers.
References
- 1. Targeting the GCK pathway: a novel and selective therapeutic strategy against RAS-mutated multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenic signaling in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of type II inhibitors of TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
TL4-12: A Technical Guide to a Potent and Selective MAP4K2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TL4-12 is a potent and selective, type II inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and characterization are presented, along with its inhibitory effects on MAP4K2 and downstream signaling pathways. The involvement of this compound in the Transforming Growth Factor-beta (TGF-β) and Interleukin-1 (IL-1) induced phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) is elucidated through signaling pathway diagrams and experimental data. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting MAP4K2.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the chemical name 4-methyl-3-((6-(methylamino)pyrimidin-4-yl)oxy)-N-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)benzamide.[1][2] Its chemical structure and properties are summarized in the tables below.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 4-methyl-3-((6-(methylamino)pyrimidin-4-yl)oxy)-N-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)benzamide[1][2] |
| CAS Number | 1620820-12-3[2][3] |
| Canonical SMILES | O=C(C1=CC=C(C)C(OC2=CC(NC)=NC=N2)=C1)NC3=CC(N4CCN(C)CC4)=CC(C(F)(F)F)=C3[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C25H27F3N6O2[2][3] |
| Molecular Weight | 500.53 g/mol [2][3] |
| Solubility | Soluble in DMSO (up to 20 mM) and 1eq. HCl (up to 20 mM).[2] 10mg/mL in DMSO.[3] |
| Storage | Store at -20°C.[2][3] For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[3] |
| Purity | ≥98%[2] |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of MAP4K2 (GCK) with an IC50 of 37 nM.[2][3] It exhibits over 70-fold selectivity for MAP4K2 over TGFβ-activated kinase 1 (TAK1), which has an IC50 of 2.7 µM.[2][3]
The primary mechanism of action of this compound is the inhibition of the kinase activity of MAP4K2. This, in turn, blocks the downstream signaling cascades that are dependent on MAP4K2. Notably, this compound has been shown to inhibit the phosphorylation of p38 MAPK induced by both IL-1 and TGF-β in vitro.[2][3]
Signaling Pathway
The signaling pathway illustrates how this compound intervenes in the TGF-β and IL-1 signaling cascades to inhibit the phosphorylation of p38 MAPK. Upon stimulation by TGF-β or IL-1, their respective receptors activate upstream kinases, which in turn activate a cascade of MAP kinases. MAP4K2 is a key component of this cascade. By selectively inhibiting MAP4K2, this compound prevents the subsequent phosphorylation and activation of MKKs (MAPK Kinases), which are the direct upstream activators of p38 MAPK. This ultimately leads to a reduction in the levels of phosphorylated (active) p38 MAPK.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the key assays used to characterize its biological activity.
Synthesis of this compound
The synthesis of 4-methyl-3-((6-(methylamino)pyrimidin-4-yl)oxy)-N-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)benzamide (this compound) is a multi-step process. A generalized synthetic workflow is depicted below. For detailed reagents, conditions, and purification methods, please refer to the primary literature.
Detailed Protocol: The synthesis generally involves the initial reaction of 3-hydroxy-4-methylbenzoic acid with a dihalopyrimidine, followed by an amide coupling reaction with a substituted aniline, and a final nucleophilic substitution to introduce the methylamino group. Purification at each step is typically achieved by column chromatography.
In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)
The potency of this compound against MAP4K2 was determined using the Z'-LYTE™ kinase assay, a fluorescence-based immunoassay.
Principle: This assay measures the extent of phosphorylation of a specific peptide substrate by the kinase. A FRET signal is generated, and the ratio of donor to acceptor emission is used to calculate the percentage of substrate phosphorylation. Inhibition of the kinase results in a decrease in substrate phosphorylation and a corresponding change in the FRET signal.
General Protocol:
-
Reaction Setup: The kinase reaction is set up in a microplate well containing the kinase (MAP4K2), the peptide substrate, ATP, and the test compound (this compound) at various concentrations.
-
Incubation: The reaction mixture is incubated at room temperature to allow for the phosphorylation of the substrate.
-
Development: A development reagent containing a site-specific protease is added. This protease selectively cleaves the unphosphorylated peptide, disrupting the FRET pair.
-
Detection: The fluorescence is read on a plate reader, and the emission ratio is calculated.
-
Data Analysis: The percentage of inhibition is calculated based on the change in the F-ratio in the presence of the inhibitor compared to the control wells. The IC50 value is then determined by fitting the data to a dose-response curve.
Table 3: Z'-LYTE™ Kinase Assay Conditions for MAP4K2
| Parameter | Condition |
| Kinase | Recombinant human MAP4K2 |
| Substrate | Ser/Thr 7 peptide |
| ATP Concentration | Apparent Km concentration |
| Incubation Time | 60 minutes |
| Detection | Z'-LYTE™ Development Reagent |
Cellular Assay for Inhibition of p38 MAPK Phosphorylation
The ability of this compound to inhibit the phosphorylation of p38 MAPK in a cellular context was assessed using a Western blot analysis.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest. In this case, an antibody that specifically recognizes the phosphorylated form of p38 MAPK is used to quantify the level of active p38 MAPK.
General Protocol:
-
Cell Culture and Treatment: A suitable cell line (e.g., HeLa or HEK293T) is cultured and then treated with a stimulant (e.g., IL-1 or TGF-β) in the presence or absence of varying concentrations of this compound.
-
Cell Lysis: After the treatment period, the cells are lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading of samples.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phospho-p38 MAPK. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Detection: The signal is visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry. The levels of total p38 MAPK are also measured as a loading control.
Conclusion
This compound is a valuable research tool for investigating the biological roles of MAP4K2. Its high potency and selectivity make it a suitable probe for dissecting the involvement of MAP4K2 in various signaling pathways and cellular processes. The detailed chemical and biological data, along with the experimental protocols provided in this guide, offer a solid foundation for further research and potential therapeutic development targeting the MAP4K2 pathway.
References
Methodological & Application
Application Notes and Protocols for TL4-12 in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of TL4-12, a GCK inhibitor, in multiple myeloma (MM) cell lines. The protocols detailed below are based on established methodologies and findings from peer-reviewed research, offering a framework for investigating the therapeutic potential of this compound, particularly in RAS-mutated multiple myeloma.
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite recent therapeutic advancements, MM remains largely incurable, with drug resistance being a major clinical challenge. Recent research has identified Germinal Center Kinase (GCK) as a novel therapeutic target in MM, especially in cases with RAS mutations. This compound is a potent inhibitor of GCK that has been shown to induce cell-cycle arrest and apoptosis in RAS-mutated MM cell lines, suggesting its potential as a targeted therapy.[1]
Mechanism of Action
This compound exerts its anti-myeloma effects by inhibiting the kinase activity of GCK.[1] In RAS-mutated multiple myeloma cells, which exhibit higher GCK expression, this inhibition leads to the downregulation of the MAPK signaling cascade.[1] This, in turn, results in the degradation of critical transcription factors such as IKZF1, IKZF3, and c-MYC, leading to cell proliferation inhibition and induction of apoptosis.[1] Notably, the mechanism of IKZF1 degradation induced by this compound is independent of the Cereblon (CRBN) E3 ubiquitin ligase, the target of immunomodulatory drugs (IMiDs), suggesting that this compound could be effective in IMiD-resistant MM.[1]
Signaling Pathway
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound in various multiple myeloma cell lines after a 4-day incubation period.[1]
| Cell Line | RAS Status | IC50 (µM) |
| JJN3 | Mutated | 1.62 |
| MM.1S | Mutated | 3.7 |
| H929 | Mutated | 4.4 |
| RPMI-8226 | Mutated | 5.7 |
| MOLP-8 | Mutated | 10 |
| U266 | Wild-Type | 19 |
| SKMM2 | Wild-Type | 32 |
| LP-1 | Wild-Type | 49 |
| OPM2 | Wild-Type | No effect |
| KMS12-PE | Wild-Type | No effect |
Experimental Protocols
Cell Culture
Multiple myeloma cell lines (e.g., JJN3, MM.1S, H929, RPMI-8226, MOLP-8, U266, SKMM2, LP-1, OPM2, KMS12-PE) should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTS Assay)
Protocol:
-
Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 to 3 x 10^4 cells per well in 100 µL of culture medium.[2]
-
Allow cells to adhere and stabilize for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with a range of this compound concentrations for 4 days. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V and 7-AAD Staining)
Protocol:
-
Seed multiple myeloma cells in a 6-well plate.
-
Treat the cells with the desired concentration of this compound for 4 days.
-
Harvest the cells by centrifugation and wash them twice with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
Western Blotting
Protocol:
-
Treat multiple myeloma cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[4]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., IKZF1, c-MYC, BCL-6, p53) and a loading control (e.g., β-actin) overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Conclusion
This compound represents a promising therapeutic agent for multiple myeloma, particularly for patients with RAS mutations. The protocols outlined in these application notes provide a solid foundation for researchers to further investigate the efficacy and mechanism of action of this compound in various multiple myeloma cell line models. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel treatment strategies for this challenging disease.
References
- 1. Targeting the GCK pathway: a novel and selective therapeutic strategy against RAS-mutated multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of Multiple Myeloma by Polyclonal Rabbit Anti-Human Plasmacytoma Cell Immunoglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. waldenstroms.com [waldenstroms.com]
Application Notes and Protocols for TL4-12 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of TL4-12, a selective MAP4K2/GCK inhibitor, in various in vitro assays. Detailed protocols for cell proliferation, apoptosis, and Western blot analysis are included, along with a summary of key quantitative data and a visual representation of the associated signaling pathway.
Introduction to this compound
This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK). It has demonstrated significant anti-proliferative and pro-apoptotic effects in multiple myeloma (MM) cell lines, making it a valuable tool for cancer research and drug development. This compound exerts its effects by downregulating key transcription factors such as IKZF1 and BCL-6.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in various in vitro assays.
Table 1: IC50 Values of this compound in Multiple Myeloma (MM) Cell Lines
| Cell Line | IC50 (µM) |
| JJN3 | 1.62 |
| MM1.S | 3.7 |
| H929 | 4.4 |
| RPMI-8226 | 5.7 |
| MOLP-8 | 10 |
| SKMM2 | 32 |
| LP-1 | 49 |
| U266 | 19 |
| Average MM Cells | 0.037 |
Table 2: Effective Concentrations of this compound for In Vitro Cellular Assays
| Assay | Cell Line | Concentration (µM) | Incubation Time | Observed Effect |
| Protein Expression | K-RASG12A MM.1S | 1, 3 | 24 hours | Dose-dependent decrease in IKZF1, c-MYC, and BCL-6; increase in p53 |
| Apoptosis Induction | MM.1S | 1, 3 | Not Specified | Dose-dependent increase in Annexin-V positive cells (from 6% to 13% and 22%) |
| Cell Cycle Arrest | MM.1S, RPMI-8226 | Not Specified | Not Specified | Induction of apoptosis and cell-cycle arrest in the G0/G1 phase |
Signaling Pathway
This compound inhibits MAP4K2, a key upstream kinase in the MAPK signaling cascade. This inhibition leads to a downstream cascade of events, ultimately resulting in decreased proliferation and increased apoptosis in cancer cells.
Experimental Protocols
Here are detailed protocols for common in vitro assays to assess the efficacy of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines
-
This compound (dissolved in DMSO)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
Multiple myeloma cell lines
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1-2 x 10^6 cells/well.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM and 3 µM) and a vehicle control for 24-48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Application Notes and Protocols for TL4-12 in the Treatment of Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TL4-12 has been identified as a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK).[1][2] This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in multiple myeloma (MM).[1][3][4] this compound's mechanism of action involves the downregulation of key survival proteins and the induction of cell cycle arrest, making it a promising candidate for further investigation in cancer therapy, especially in cases of resistance to existing immunomodulatory agents.[1][3][5] These application notes provide a summary of the available data on this compound and detailed protocols for its use in in vitro cancer cell line studies.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Multiple Myeloma (MM) Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human multiple myeloma cell lines. The data indicates a dose-dependent inhibition of cell proliferation.
| Cell Line | RAS Mutation Status | IC50 (µM) | Reference |
| JJN3 | Mutated RAS | 1.62 | [1][3] |
| MM1.S | K-RASG12A | 3.7 | [1][3] |
| H929 | N-RASG13D | 4.4 | [3] |
| RPMI-8226 | Mutated RAS | 5.7 | [1][3] |
| MOLP-8 | Mutated RAS | 10 | [1][3] |
| U266 | WT RAS | 19 | [1][3] |
| SKMM2 | WT RAS | 32 | [1][3] |
| LP-1 | WT RAS | 49 | [1][3] |
Table 2: Apoptosis Induction by this compound in MM.1S Cells
Treatment with this compound leads to a dose-dependent increase in apoptosis in the K-RASG12A mutated MM.1S cell line.
| This compound Concentration (µM) | Percentage of Annexin-V Positive Cells (%) | Reference |
| 0 (DMSO control) | 6 | [1][3] |
| 1 | 13 | [1][3] |
| 3 | 22 | [1][3] |
Mechanism of Action
This compound is a selective inhibitor of MAP4K2 (GCK), with a reported IC50 of 37 nM.[1] Its selectivity for MAP4K2 is over 70-fold higher than for TAK1. By inhibiting MAP4K2, this compound disrupts downstream signaling pathways that are critical for cancer cell survival and proliferation. Specifically, treatment with this compound has been shown to dose-dependently downregulate the protein expression of Ikaros family zinc finger 1 (IKZF1), B-cell lymphoma 6 (BCL-6), and c-MYC.[1][3][4] Concurrently, this compound treatment leads to an increase in the level of the tumor suppressor protein p53.[1][3] This modulation of key regulatory proteins results in the induction of apoptosis and cell cycle arrest in the G0/G1 phase in multiple myeloma cells.[1][3] Notably, the mechanism by which this compound induces IKZF1 degradation is independent of the Cereblon (CRBN) E3 ubiquitin ligase, which is the target of immunomodulatory drugs (IMiDs), suggesting that this compound could be effective in overcoming IMiD resistance.[3][5][6]
Signaling Pathway
Caption: this compound inhibits MAP4K2, leading to downstream effects and apoptosis.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in cancer cell line research.
Cell Proliferation Assay (IC50 Determination)
This protocol describes how to determine the concentration of this compound that inhibits 50% of cell proliferation using a colorimetric assay like MTT or a fluorescence-based assay like CyQUANT.
Materials:
-
Cancer cell lines of interest (e.g., MM1.S, RPMI-8226)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear or black flat-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CyQUANT dye
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
For MTT assay, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 150 µL of solubilization buffer and incubate overnight.
-
For CyQUANT assay, follow the manufacturer's instructions for cell lysis and dye addition.
-
Read the absorbance at 570 nm (for MTT) or fluorescence at the appropriate wavelength (for CyQUANT) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis in this compound-treated cells by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 0.5-1 x 10^6 cells/well in 2 mL of complete medium.
-
Incubate for 24 hours at 37°C.
-
Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 3 µM) and a vehicle control for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Protein Expression Analysis
This protocol describes the detection of changes in the expression of proteins such as IKZF1, BCL-6, c-MYC, and p53 following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against IKZF1, BCL-6, c-MYC, p53, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Experimental Workflow
Caption: General workflow for evaluating this compound's anti-cancer effects in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the GCK pathway: a novel and selective therapeutic strategy against RAS-mutated multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the GCK pathway: a novel and selective therapeutic strategy against RAS-mutated multiple myeloma [ouci.dntb.gov.ua]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Western Blot Analysis Following TL4-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing Western blot analysis to investigate the effects of TL4-12, a selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK). The protocols outlined below are specifically designed to analyze the expression of key downstream proteins affected by this compound treatment in cancer cell lines, particularly in the context of multiple myeloma.
Introduction
This compound is a potent and selective inhibitor of MAP4K2 (GCK), a serine/threonine kinase that plays a crucial role in stress-activated signaling pathways.[1][2] Inhibition of MAP4K2 with this compound has been shown to induce downregulation of the transcription factors IKZF1 (Ikaros), BCL-6, and c-MYC, while increasing the expression of the tumor suppressor protein p53.[1] This targeted activity leads to cell cycle arrest and apoptosis in cancer cells, particularly those with RAS mutations, making this compound a promising therapeutic agent.[1][2] Western blot analysis is a fundamental technique to elucidate the mechanism of action of this compound by quantifying the changes in these key protein markers.
Data Presentation
The following table summarizes the quantitative changes in protein expression observed after treating RAS-mutated multiple myeloma cells (MM.1S) with increasing concentrations of this compound for 24 hours. The data is derived from densitometric analysis of Western blot results.
| Target Protein | This compound Concentration (µM) | Fold Change vs. Control (Vehicle) |
| IKZF1 | 1 | ↓ ~0.6 |
| 3 | ↓ ~0.2 | |
| c-MYC | 1 | ↓ ~0.7 |
| 3 | ↓ ~0.3 | |
| BCL-6 | 1 | ↓ ~0.5 |
| 3 | ↓ ~0.1 | |
| p53 | 1 | ↑ ~1.8 |
| 3 | ↑ ~2.5 |
Note: The fold changes are estimated based on the visual data from the source publication and are intended for illustrative purposes. For precise quantification, densitometric analysis of individual experiments is required.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for the Western blot analysis.
Caption: this compound Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Lines: RAS-mutated multiple myeloma cell lines (e.g., MM.1S, H929, RPMI-8226) are recommended.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute in culture medium to achieve the desired final concentrations (e.g., 0, 1, 3 µM).
-
Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Replace the medium with fresh medium containing the indicated concentrations of this compound or vehicle (DMSO) and incubate for the desired time (e.g., 24 hours).
2. Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the lysates on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein extract.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples to ensure equal loading in the subsequent steps.
4. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples onto a 4-20% precast polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for IKZF1, BCL-6, c-MYC, p53, and a loading control (e.g., β-actin or GAPDH) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
5. Data Analysis
-
Acquire images of the Western blots.
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the target proteins to the corresponding loading control band intensity for each sample.
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
References
Application Note & Protocol: Measuring TL4-12 Efficacy with a Luminescent Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinases attractive targets for therapeutic intervention.[2] TL4-12 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK).[3][4] this compound has demonstrated efficacy in preclinical models of multiple myeloma by inducing apoptosis.[3] This document provides a detailed protocol for a biochemical kinase assay to determine the in vitro efficacy of this compound by measuring its inhibitory activity against the MAP4K2 enzyme.
The described protocol is based on a luminescent assay platform, which measures kinase activity by quantifying the amount of ATP consumed or ADP produced during the phosphorylation reaction.[1][5] Specifically, this protocol will detail the use of an ADP-Glo™-like assay, where the amount of ADP generated is directly proportional to the kinase activity.[5] This method is highly sensitive, robust, and amenable to high-throughput screening.[5]
Signaling Pathway of MAP4K2
MAP4K2 is a component of the mitogen-activated protein kinase (MAPK) signaling cascade. Upon activation by upstream signals, MAP4K2 phosphorylates and activates downstream kinases, ultimately leading to the activation of transcription factors that regulate gene expression involved in cell proliferation and survival. This compound, as a type II inhibitor, binds to the inactive conformation of MAP4K2, preventing its activation and subsequent downstream signaling.[4][6]
Caption: MAP4K2 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: MAP4K2 Kinase Assay
This protocol is designed for a 384-well plate format, but can be adapted for 96-well plates.
Materials and Reagents
-
Recombinant human MAP4K2 enzyme
-
Suitable peptide substrate for MAP4K2 (e.g., a generic substrate like Myelin Basic Protein (MBP) or a specific peptide substrate)
-
This compound (CAS No: 1620820-12-3)[4]
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP-detecting luminescent assay kit)
-
DMSO (Dimethyl sulfoxide)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow
Caption: Workflow for the MAP4K2 luminescent kinase assay.
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[7]
-
Create a serial dilution of this compound in kinase buffer. The final concentrations in the assay should typically range from 1 nM to 10 µM to determine the IC50 value.[3]
-
Prepare the MAP4K2 enzyme and substrate solutions in kinase buffer at the desired concentrations. The optimal concentrations should be determined empirically.
-
Prepare the ATP solution in kinase buffer. The concentration should be at or near the Km of ATP for MAP4K2, if known, to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or DMSO (as a no-inhibitor control) to the wells of a 384-well plate.
-
Add 10 µL of the MAP4K2 enzyme solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.
-
Incubate the plate for 60 minutes at 30°C. The incubation time may need to be optimized.
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Presentation and Analysis
The raw luminescence data will be used to calculate the percent inhibition of MAP4K2 activity for each this compound concentration. The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined.[2]
Calculations
-
Percent Inhibition: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_no_inhibitor - RLU_background))
-
RLU_inhibitor: Relative Luminescence Units in the presence of this compound.
-
RLU_no_inhibitor: Relative Luminescence Units in the absence of this compound (DMSO control).
-
RLU_background: Relative Luminescence Units in the absence of enzyme.
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Summary Tables
Table 1: Raw Luminescence Data (Example)
| This compound Conc. (nM) | RLU (Replicate 1) | RLU (Replicate 2) | RLU (Replicate 3) |
| 0 (No Inhibitor) | 1,500,000 | 1,550,000 | 1,525,000 |
| 1 | 1,400,000 | 1,420,000 | 1,390,000 |
| 10 | 1,100,000 | 1,150,000 | 1,125,000 |
| 37 | 750,000 | 775,000 | 760,000 |
| 100 | 400,000 | 410,000 | 405,000 |
| 1000 | 150,000 | 160,000 | 155,000 |
| Background | 50,000 | 52,000 | 51,000 |
Table 2: Calculated Percent Inhibition and IC50
| This compound Conc. (nM) | Average RLU | % Inhibition |
| 0 | 1,525,000 | 0% |
| 1 | 1,403,333 | 8.3% |
| 10 | 1,125,000 | 27.1% |
| 37 | 761,667 | 51.8% |
| 100 | 405,000 | 75.9% |
| 1000 | 155,000 | 93.0% |
| IC50 (nM) | ~37 |
Logical Relationships in Data Analysis
Caption: Logical flow for the analysis of kinase assay data.
Conclusion
This application note provides a comprehensive protocol for measuring the efficacy of the MAP4K2 inhibitor, this compound, using a robust and sensitive luminescent kinase assay. By following this detailed methodology, researchers can accurately determine the IC50 value of this compound and other potential inhibitors, which is a critical step in the drug discovery and development process. The provided diagrams and data presentation formats are designed to ensure clarity and ease of interpretation for scientific and professional audiences.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Other Kinase Inhibitors: R&D Systems [rndsystems.com]
- 5. ulab360.com [ulab360.com]
- 6. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
Application Notes and Protocols for In Vivo Studies of TL4-12 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TL4-12 is a selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK). It has demonstrated potent in vitro activity, including the induction of apoptosis in multiple myeloma (MM) cell lines and the downregulation of key survival proteins such as IKZF1 and BCL-6.[1] this compound's mechanism of action, which involves the inhibition of the p38 MAPK signaling pathway, makes it a person of interest for the treatment of various cancers.[2]
These application notes provide a comprehensive overview of the available information on this compound and other MAP4K inhibitors to guide the design and execution of in vivo studies in mouse models. Due to the limited availability of public data on in vivo studies specifically for this compound, this document also includes data and protocols from studies on other relevant MAP4K inhibitors as a reference.
Data Presentation
Disclaimer: As of the latest literature search, specific quantitative in vivo efficacy data for this compound in mouse models has not been made publicly available. The following tables are presented as templates to guide data collection and presentation for future in vivo studies of this compound or similar MAP4K2 inhibitors. The data presented for other MAP4K inhibitors is descriptive and intended to provide context.
Table 1: In Vivo Efficacy of MAP4K Inhibitors in Syngeneic Mouse Models (Illustrative)
| Compound | Mouse Model | Cancer Type | Dosing Regimen | Primary Outcome | Reported Effect |
| ZYF0033 | 4T-1 | Breast Cancer | Not Specified | Tumor Growth Inhibition | Inhibited tumor growth and increased intratumoral infiltration of DCs, NK cells, and CD107a+CD8+ T cells.[3] |
| HPK1-IN-62 | MC38 | Colon Cancer | Not Specified | Synergistic Effect with Anti-PD-1 | Demonstrated synergistic effects in inhibiting tumor growth when combined with anti-mPD-1 therapy.[4] |
| HRX-0233 | H358 Xenograft | Lung Cancer | 250 mg/kg | Tumor Shrinkage (in combination) | Showed strong synergy with a KRASG12C inhibitor, leading to tumor shrinkage.[5] |
| PF-06260933 | SR Xenograft | Breast Cancer | Not Specified | Tumor Growth Inhibition | Suppressed tumor growth in radioresistant breast cancer xenografts.[6] |
Table 2: Pharmacokinetic Properties of Select MAP4K2 Inhibitors in Mice (Example Data)
| Compound | Administration Route | Dose (mg/kg) | T1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Compound 1 (NG25) | Oral | 10 | 2.0 | 1369 | 70.2 | [4] |
| Compound 5 | Oral | 10 | 2.9 | 2136 | 38.6 | [4] |
Signaling Pathway
The signaling pathway of MAP4K2 is integral to cellular processes such as proliferation, inflammation, and apoptosis. This compound, as a selective inhibitor, disrupts these pathways in cancer cells.
Caption: MAP4K2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the in vivo efficacy of this compound in mouse models, based on established methodologies for kinase inhibitors.
Protocol 1: Syngeneic Tumor Model Efficacy Study
This protocol outlines a typical efficacy study in an immunocompetent mouse model.
1. Cell Culture and Tumor Implantation:
- Culture a relevant murine cancer cell line (e.g., CT26 for colorectal cancer, B16-F10 for melanoma) under standard conditions.
- Harvest cells during the exponential growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10^6 cells/100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female BALB/c or C57BL/6 mice.
2. Animal Housing and Randomization:
- House mice in a specific-pathogen-free facility with ad libitum access to food and water.
- Monitor tumor growth using digital calipers.
- When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
3. Formulation and Administration of this compound:
- Formulate this compound in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
- Administer this compound at a predetermined dose and schedule (e.g., daily, twice daily).
4. Monitoring and Endpoints:
- Measure tumor volume and body weight 2-3 times per week.
- The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include overall survival.
- Euthanize mice when tumors exceed a predetermined size (e.g., 2000 mm³) or if signs of toxicity are observed.
5. Tissue Collection and Analysis:
- At the end of the study, collect tumors for downstream analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), and flow cytometry for immune cell infiltration.
Protocol 2: Xenograft Tumor Model Efficacy Study
This protocol is for use with human cancer cell lines in immunodeficient mice.
1. Cell Culture and Tumor Implantation:
- Culture a human cancer cell line of interest (e.g., MM.1S for multiple myeloma) under standard conditions.
- Implant cells as described in Protocol 1 into immunodeficient mice (e.g., NOD-SCID or NSG mice).
2. Study Design and Execution:
- Follow the procedures for animal housing, randomization, drug formulation, and administration as outlined in Protocol 1.
3. Monitoring and Endpoints:
- Monitor tumor growth and animal health as described in Protocol 1. The primary endpoint is tumor growth inhibition.
Protocol 3: Pharmacokinetic (PK) Study
This protocol is to determine the pharmacokinetic profile of this compound in mice.
1. Animal Dosing:
- Use non-tumor-bearing mice for this study.
- Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.
2. Sample Collection:
- Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
3. Sample Processing and Analysis:
- Process blood to plasma and analyze the concentration of this compound using a validated analytical method such as LC-MS/MS.
4. Data Analysis:
- Calculate key PK parameters including half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study of a kinase inhibitor.
Caption: A generalized workflow for in vivo testing of this compound.
References
- 1. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common issues with TL4-12 solubility
Welcome to the technical support center for TL4-12. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the solubility of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of up to 20 mM and in 1 M HCl at up to 20 mM. For most in vitro cell-based assays, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the standard practice.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium. What should I do?
A2: This is a common issue with hydrophobic compounds like this compound. To prevent precipitation, it is recommended to first make intermediate serial dilutions of your DMSO stock solution in DMSO before adding the final diluted sample to your aqueous medium. This gradual dilution process can help maintain solubility. Ensure the final concentration of DMSO in your cell culture is low (typically ≤0.1% to ≤0.5%) to avoid solvent-induced cytotoxicity.
Q3: How can I improve the dissolution of this compound if I'm having trouble getting it into solution?
A3: If you encounter difficulties dissolving this compound, gentle warming of the solution to 37°C and brief sonication in an ultrasonic bath can aid in dissolution.[1] Ensure the vial is tightly capped during these procedures to prevent solvent evaporation or contamination.
Q4: What is the long-term stability of this compound in DMSO stock solutions?
A4: For optimal stability, it is recommended to store this compound stock solutions in DMSO in tightly sealed aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and the introduction of moisture into the DMSO stock.
Q5: The powdered form of this compound in the vial is difficult to see. How can I be sure I'm dissolving the entire product?
A5: Small quantities of lyophilized powder can be difficult to visualize as they may coat the bottom or walls of the vial. Before opening, centrifuge the vial to collect all the powder at the bottom. When adding the solvent, ensure that all interior surfaces of the vial are washed to solubilize all of the compound.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture medium after adding the this compound DMSO stock.
-
Inconsistent or lower-than-expected biological activity in assays.
Possible Causes:
-
The aqueous solubility of this compound is low, and direct dilution of a concentrated DMSO stock into an aqueous buffer can cause it to crash out of solution.
-
The final concentration of this compound in the aqueous medium exceeds its solubility limit.
Solutions:
-
Serial Dilution in DMSO: Before diluting into your final aqueous buffer, perform one or more intermediate dilutions in pure DMSO.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining the solubility of this compound. A final DMSO concentration of 0.1% is generally well-tolerated by most cell lines.
-
Use of a Surfactant: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween 20, in the final aqueous solution can help to maintain the solubility of hydrophobic compounds.
-
Warming and Sonication: After dilution, if minor precipitation is observed, gentle warming to 37°C and brief sonication may help to redissolve the compound. However, be cautious as this may not be suitable for all experimental setups.
Issue 2: Inconsistent Experimental Results
Symptoms:
-
High variability between replicate wells or experiments.
-
Lack of a clear dose-response curve.
Possible Causes:
-
Incomplete dissolution of the this compound stock solution.
-
Precipitation of this compound in the assay plate over time.
-
Non-specific binding of the hydrophobic this compound to plasticware or proteins in the medium.
-
Degradation of this compound due to improper storage or handling.
Solutions:
-
Ensure Complete Initial Dissolution: Visually inspect your stock solution to ensure there is no undissolved material. If necessary, use gentle warming and sonication as described above.
-
Minimize Non-Specific Binding:
-
Consider using low-binding microplates.
-
The inclusion of a small amount of bovine serum albumin (BSA) (e.g., 0.1%) in the assay buffer can help to block non-specific binding sites on plasticware.
-
-
Proper Aliquoting and Storage: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles. Store them at -80°C for long-term use.
-
Include Proper Controls: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Data Presentation
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 500.53 g/mol | |
| Formula | C₂₅H₂₇F₃N₆O₂ | |
| Solubility in DMSO | ≤ 20 mM | |
| Solubility in 1 M HCl | ≤ 20 mM | |
| CAS Number | 1620820-12-3 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Pre-handling: Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, for 1 mg of this compound (MW = 500.53 g/mol ):
-
Moles of this compound = 0.001 g / 500.53 g/mol = 1.998 x 10⁻⁶ mol
-
Volume of DMSO = 1.998 x 10⁻⁶ mol / 0.010 mol/L = 1.998 x 10⁻⁴ L = 199.8 µL
-
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. A clear solution should be obtained.
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, warm the vial in a 37°C water bath for 5-10 minutes and/or sonicate for 5-10 minutes.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use, low-binding microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous, high-purity DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions in DMSO: Prepare a series of intermediate dilutions in DMSO. For example, to prepare a 10 µM final concentration in a cell culture well with a final volume of 100 µL and a final DMSO concentration of 0.1%:
-
Prepare a 10 mM stock solution (as per Protocol 1).
-
Prepare a 1:100 intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of DMSO to get a 100 µM solution.
-
Prepare a final working solution by adding 1 µL of the 100 µM intermediate dilution to 99 µL of cell culture medium. This will give a final concentration of 1 µM this compound with 1% DMSO. To achieve 0.1% DMSO, a further 1:10 dilution in media is required.
-
Alternative for 0.1% DMSO: Prepare a 10 mM stock. Prepare a 1:100 dilution in culture medium (e.g., 1 µL of 10 mM stock into 999 µL of medium) to get a 10 µM working solution with 0.1% DMSO. Vortex immediately and vigorously after adding the DMSO stock to the aqueous medium.
-
-
Final Dilution in Aqueous Medium: Add the final, diluted DMSO-containing solution to the cell culture wells. Mix gently by pipetting up and down or by gently swirling the plate.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to control wells.
Visualizations
Caption: Simplified signaling pathway showing this compound inhibition of MAP4K2.
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: Troubleshooting decision tree for this compound precipitation issues.
References
Technical Support Center: Optimizing TL4-12 Concentration to Avoid Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of TL4-12, a selective MAP4K2/GCK inhibitor. Our goal is to help you optimize its concentration in your experiments to achieve desired efficacy while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK).[1][2] In multiple myeloma (MM) cells, inhibition of MAP4K2 by this compound leads to the downregulation of the transcription factors IKZF1 and BCL-6.[1] This, in turn, results in the inhibition of cell proliferation and the induction of apoptosis.[1] this compound has been shown to decrease the expression of c-MYC and BCL-6 proteins while increasing the level of the tumor suppressor p53.[1][3]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line being used. The reported IC50 (the concentration that inhibits 50% of cell proliferation) varies significantly across different multiple myeloma cell lines, ranging from 37 nM to 49 µM.[1] Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A good starting point for a dose-response curve could range from 10 nM to 10 µM.
Q3: What are the potential on-target toxicities of inhibiting MAP4K2 with this compound in non-cancerous cells?
A3: MAP4K2 is involved in various physiological processes, including stress-activated protein kinase/c-Jun N-terminal kinase (SAP/JNK) signaling, p38 MAPK signaling, and the Hippo pathway.[1][4][5] As a component of these fundamental signaling cascades, inhibition of MAP4K2 could potentially interfere with normal cellular functions such as immune responses, regulation of apoptosis, and cell cycle control.[4] Therefore, even in non-cancerous cells, high concentrations of this compound might lead to unintended cytotoxic effects. It is recommended to establish a therapeutic window by comparing the cytotoxic effects on your target cancer cells versus a non-cancerous control cell line.
Q4: Are there known off-target effects for this compound?
A4: While this compound is described as a selective MAP4K2 inhibitor, comprehensive public data on its off-target profile is limited.[2] Kinase inhibitors can sometimes exhibit off-target activity due to the conserved nature of the ATP-binding site across the kinome.[6][7] If you observe unexpected cellular phenotypes that cannot be explained by MAP4K2 inhibition, it is advisable to consider the possibility of off-target effects. Profiling this compound against a panel of kinases can provide a clearer picture of its selectivity.[7][8]
Troubleshooting Guides
Issue 1: High level of cell death observed even at low concentrations of this compound.
-
Question: Why am I seeing significant cytotoxicity in my cell line, even at concentrations where this compound is expected to be effective without being overly toxic?
-
Answer:
-
Cell Line Sensitivity: Your cell line may be exceptionally sensitive to the inhibition of the MAP4K2 pathway. The IC50 values for this compound are known to vary widely among different cell lines.[1]
-
Incorrect Concentration: Double-check your calculations and dilutions. An error in preparing the stock solution or serial dilutions can lead to much higher effective concentrations than intended.
-
On-Target Toxicity: The observed cytotoxicity might be a direct result of MAP4K2 inhibition, which plays a role in cell survival pathways.[5]
-
Off-Target Effects: Although this compound is selective, off-target effects on other essential kinases cannot be entirely ruled out, especially at higher concentrations.[6][7]
-
Experimental Conditions: Ensure that the cell density is optimal. High cell density can sometimes lead to increased sensitivity to cytotoxic agents.[9] Also, ensure gentle handling of cells during plating to avoid mechanical stress.[9]
-
Issue 2: this compound is not showing the expected anti-proliferative effect.
-
Question: I am not observing a decrease in cell proliferation even at high concentrations of this compound. What could be the reason?
-
Answer:
-
Cell Line Resistance: Your cell line may be resistant to MAP4K2 inhibition. This could be due to mutations in the MAP4K2 gene or the activation of alternative survival pathways.
-
Compound Inactivity: Verify the integrity of your this compound compound. Improper storage or handling could lead to its degradation. This compound should be stored at -20°C.[2]
-
Suboptimal Assay Conditions: Ensure that your proliferation assay is optimized. This includes using an appropriate cell seeding density and incubation time. The anti-proliferative effects of this compound have been observed after 4 days of incubation.[1][3]
-
Low Expression of Target: Your cell line might have very low or no expression of MAP4K2, rendering the inhibitor ineffective. You can check the expression level of MAP4K2 by western blot or other proteomic techniques.
-
Issue 3: High variability in results between replicate wells.
-
Question: My dose-response experiments are showing high variability between replicate wells, making it difficult to determine an accurate IC50. What are the possible causes?
-
Answer:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Inconsistent cell numbers across wells is a common source of variability.
-
Pipetting Errors: Inaccurate pipetting, especially of the compound dilutions, can lead to significant differences in the final concentration in each well.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to not use the outermost wells for experimental data or to fill them with sterile media or PBS to minimize evaporation from adjacent wells.
-
Presence of Bubbles: Air bubbles in the wells can interfere with absorbance or fluorescence readings in cytotoxicity assays.[9] Ensure that bubbles are not introduced during pipetting.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Multiple Myeloma (MM) Cell Lines
| Cell Line | IC50 |
| MM cells (general) | 37 nM[1] |
| JJN3 | 1.62 µM[1] |
| MM1.S | 3.7 µM[1] |
| H929 | 4.4 µM[1] |
| RPMI-8226 | 5.7 µM[1] |
| MOLP-8 | 10 µM[1] |
| SKMM2 | 32 µM[1] |
| LP-1 | 49 µM[1] |
| U266 | 19 µM[1] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line.
-
Cell Preparation:
-
Culture your cells of interest to approximately 80% confluency.
-
Harvest the cells and perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density in a complete culture medium.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at the predetermined optimal density.
-
Include wells for no-cell controls (medium only) and vehicle-treated controls (cells with DMSO, the solvent for this compound).
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 10 nM to 10 µM).
-
Add the diluted this compound and the vehicle control to the appropriate wells.
-
-
Incubation:
-
Cytotoxicity/Proliferation Assay:
-
Perform a cell viability assay, such as MTT, MTS, or a resazurin-based assay, according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
-
Visualizations
Caption: this compound signaling pathway in multiple myeloma cells.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. assayquant.com [assayquant.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Targeting the GCK pathway: a novel and selective therapeutic strategy against RAS-mutated multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 6. High quality, small molecule-activity datasets for kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Minimizing Off-Target Effects of Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of kinase inhibitors in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing actionable solutions to mitigate off-target effects.
Issue 1: My kinase inhibitor shows activity against unexpected cellular pathways.
-
Possible Cause: The inhibitor may have a broader selectivity profile than initially assumed, interacting with multiple kinases.
-
Solution:
-
Perform Comprehensive Kinome Profiling: Screen your inhibitor against a large panel of kinases (ideally >400) to identify its full range of targets.[1][2][3] Services like KINOMEscan offer extensive profiling.[4][5][6]
-
Validate Off-Targets in a Cellular Context: Use a secondary assay, such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET Target Engagement Assay, to confirm that the inhibitor binds to the suspected off-target kinases within intact cells.[7][8][9][10][11][12]
-
Structure-Activity Relationship (SAR) Studies: If medicinal chemistry resources are available, synthesize and test analogs of your inhibitor to identify modifications that improve selectivity.[13]
-
Issue 2: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target kinase.
-
Possible Cause: The observed phenotype might be due to the inhibition of an unknown off-target kinase or a non-kinase protein. It could also result from the inhibitor paradoxically activating a signaling pathway.[14][15][16][17]
-
Solution:
-
Chemical Proteomics: Employ techniques like affinity purification coupled with mass spectrometry (AP-MS) using an immobilized version of your inhibitor to pull down interacting proteins from cell lysates. This can identify both kinase and non-kinase off-targets.
-
Phosphoproteomics: Perform quantitative phosphoproteomics to map the global changes in protein phosphorylation in response to your inhibitor. This can reveal unexpected signaling pathway alterations.
-
Rescue Experiments: To confirm that the phenotype is due to inhibition of the intended target, try to rescue the effect by expressing a drug-resistant mutant of the target kinase.
-
Issue 3: My in vitro potent inhibitor shows weak or no activity in cellular assays.
-
Possible Cause: The inhibitor may have poor cell permeability, be actively transported out of the cell, or be rapidly metabolized. High intracellular ATP concentrations can also compete with ATP-competitive inhibitors, reducing their apparent potency.
-
Solution:
-
Cellular Target Engagement Assays: Use assays like CETSA or NanoBRET to directly measure the binding of your inhibitor to its target in live cells.[8][10][11][12][18][19][20][21] This will differentiate between a lack of binding and other downstream issues.
-
Optimize Assay Conditions: For in vitro assays, use an ATP concentration that is close to physiological levels (typically in the low millimolar range) to better mimic the cellular environment.[10]
-
Medicinal Chemistry Optimization: Modify the inhibitor's chemical structure to improve its physicochemical properties, such as membrane permeability and metabolic stability.[13]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about minimizing and assessing the off-target effects of kinase inhibitors.
Q1: What is the first step I should take to assess the selectivity of my kinase inhibitor?
The most crucial first step is to perform a broad in vitro kinase profiling assay against a large, representative panel of kinases.[1][2][3][22] This will provide a quantitative measure of your inhibitor's potency against its intended target and a wide range of potential off-targets.
Q2: How can I computationally predict potential off-targets for my kinase inhibitor?
Several computational approaches can be used:[5]
-
Structure-Based Methods: If the 3D structure of your target kinase is known, you can use molecular docking to predict the binding pose of your inhibitor. This information can then be used to virtually screen your inhibitor against a database of other kinase structures to identify potential off-targets with similar binding pockets.
-
Ligand-Based Methods: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. You can use the chemical structure of your inhibitor to search databases of known kinase inhibitors to find compounds with similar scaffolds and predict potential off-targets based on their known activity profiles. Machine learning models can also be trained on large datasets of kinase-inhibitor interactions to predict the activity of new compounds.[5]
Q3: What are some medicinal chemistry strategies to improve the selectivity of a kinase inhibitor?
Several strategies can be employed to enhance inhibitor selectivity:[4][7][23][24]
-
Exploiting Unique Binding Pockets: Target less-conserved regions of the ATP-binding site or allosteric sites that are unique to your target kinase.
-
Covalent Inhibition: Design inhibitors that form a covalent bond with a non-conserved cysteine residue near the active site of the target kinase.
-
Structure-Guided Design: Use co-crystal structures of your inhibitor bound to its target and off-targets to guide the design of modifications that enhance binding to the intended target while reducing affinity for off-targets.
Q4: How do I interpret the data from a kinome profiling experiment?
Kinome profiling data is often presented as a "selectivity score" or a percentage of inhibition at a fixed concentration. A lower selectivity score generally indicates a more selective inhibitor. It is important to look at both the potency of inhibition (e.g., Kd or IC50 values) and the number of off-targets at a given concentration. A highly potent inhibitor may still have significant off-target effects if it inhibits other kinases at therapeutically relevant concentrations.
Q5: What is the importance of validating off-target effects in a cellular context?
In vitro assays with purified recombinant kinases may not always reflect the true selectivity of an inhibitor in a complex cellular environment.[14] Factors such as scaffolding proteins, post-translational modifications, and subcellular localization can all influence inhibitor binding. Therefore, it is crucial to validate key off-targets identified in biochemical assays using cell-based methods like CETSA or NanoBRET to confirm target engagement in a more physiologically relevant setting.[8][10][11]
Quantitative Data on Kinase Inhibitor Selectivity
The following table provides a summary of the dissociation constants (Kd) for three well-known kinase inhibitors against a selection of on- and off-target kinases. This data illustrates the varying selectivity profiles of different inhibitors.
| Kinase | Dasatinib (Kd, nM) | Imatinib (Kd, nM) | Staurosporine (Kd, nM) |
| ABL1 | <0.5 | 25 | 20 |
| SRC | <0.5 | 140 | 3 |
| KIT | 1.1 | 9 | 7.3 |
| PDGFRA | 1.1 | 1.5 | N/A |
| PDGFRB | 0.6 | 1.5 | 13 |
| VEGFR2 | 2.8 | 680 | 7.9 |
| EGFR | 30 | >10,000 | 100 |
| p38α (MAPK14) | 11 | 2,700 | 2.6 |
| Lck | <0.5 | >10,000 | 1.1 |
| FLT3 | 1.1 | 420 | 2.4 |
Data compiled from various public sources and publications. Kd values can vary depending on the assay format. Bold values indicate primary targets.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) - Immunoblotting Protocol
Objective: To determine if a compound binds to a target protein in intact cells by measuring changes in the protein's thermal stability.
Materials:
-
Cells expressing the target protein
-
Kinase inhibitor of interest
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the kinase inhibitor at various concentrations or with DMSO as a vehicle control.
-
Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermocycler across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes. Include an unheated control.
-
-
Cell Lysis:
-
Cool the samples to room temperature.
-
Add lysis buffer to each sample and lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Immunoblotting:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Resolve equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the normalized band intensity versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol
Objective: To quantitatively measure the binding of a kinase inhibitor to its target in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the kinase of interest fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
Kinase inhibitor of interest
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring two wavelengths
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and a carrier DNA.
-
Plate the transfected cells in assay plates and incubate for 18-24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of your kinase inhibitor.
-
Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM®.
-
Add the inhibitor dilutions and the tracer to the cells. Include a no-inhibitor control.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Luminescence Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to all wells.
-
Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths (e.g., 460 nm and 618 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to the no-inhibitor control.
-
Plot the normalized NanoBRET™ ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the intracellular potency of the inhibitor.[18][19][20]
-
Visualizations
Caption: A simplified signaling pathway illustrating on-target and off-target inhibition.
Caption: Workflow for assessing and improving kinase inhibitor selectivity.
Caption: A logic diagram for troubleshooting unexpected kinase inhibitor effects.
References
- 1. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KCGSv2.0 Data — SGC-UNC [sgc-unc.org]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. sketchviz.com [sketchviz.com]
- 15. selleckchem.com [selleckchem.com]
- 16. scispace.com [scispace.com]
- 17. A physiologically‐based pharmacokinetic precision dosing approach to manage dasatinib drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 20. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. graphviz.org [graphviz.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 24. researchgate.net [researchgate.net]
dealing with TL4-12 precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MAP4K2 inhibitor, TL4-12, in cell culture media.
I. Troubleshooting Guide: this compound Precipitation
Precipitation of this compound upon dilution into aqueous cell culture media is a common challenge due to its hydrophobic nature. This guide provides a systematic approach to identify and resolve these issues.
Problem: Precipitate forms immediately upon adding this compound stock solution to cell culture medium.
| Possible Cause | Recommended Solution | Experimental Protocol |
| Rapid Change in Solvent Polarity | Perform a stepwise (serial) dilution of the high-concentration DMSO stock solution into pre-warmed (37°C) cell culture medium.[1] | See Protocol 1: Stepwise Dilution of this compound DMSO Stock . |
| High Final Concentration of this compound | Ensure the final concentration of this compound in the cell culture medium does not exceed its solubility limit in that specific medium. | See Protocol 2: Determining the Working Solubility of this compound . |
| Low Temperature of Media | Warm the cell culture medium to 37°C before adding the this compound stock solution. | Place the required volume of cell culture medium in a 37°C water bath for at least 15-30 minutes before use. |
| High Final DMSO Concentration | Prepare a higher concentration stock solution in DMSO to minimize the volume added to the cell culture medium, keeping the final DMSO concentration below 0.5%, and ideally below 0.1%.[1] | See Protocol 1: Stepwise Dilution of this compound DMSO Stock . |
Problem: Precipitate forms over time in the incubator.
| Possible Cause | Recommended Solution | Experimental Protocol |
| Interaction with Media Components | The presence of high concentrations of salts or other components in the media can reduce the solubility of this compound. Consider using a different basal medium (e.g., DMEM vs. RPMI-1640) to assess if precipitation is medium-specific.[2][3] | Prepare this compound dilutions in different media formulations and observe for precipitation over the intended experiment duration. |
| pH Shift in Media | Ensure the cell culture medium is properly buffered and the incubator's CO2 level is maintained to prevent significant pH changes that can affect compound solubility. | Regularly calibrate and monitor the incubator's CO2 levels. Use freshly prepared or properly stored media. |
| Compound Instability | While less common for precipitation, the compound could be degrading. | Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Presence of Serum | Fetal Bovine Serum (FBS) can either enhance or decrease the solubility of compounds.[4] Proteins in serum can bind to the compound, keeping it in solution, but can also sometimes promote aggregation. | Test the solubility of this compound in media with and without FBS, and at different FBS concentrations (e.g., 5%, 10%, 20%). See Protocol 2: Determining the Working Solubility of this compound . |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble up to 10 mg/mL or 20 mM in DMSO.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1%.[1] Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any solvent effects.
Q3: My this compound precipitated. Can I still use the media?
A3: It is not recommended to use media with visible precipitate. The presence of precipitate indicates that the actual concentration of soluble this compound is unknown and likely much lower than intended, which will lead to inaccurate and unreliable experimental results. The precipitate itself could also have unintended effects on the cells.
Q4: How can I visually confirm if my compound has precipitated?
A4: Precipitation can be observed as a fine, crystalline, or flocculent material in the cell culture medium.[5] This can sometimes be seen by the naked eye as a cloudiness or turbidity. For a more sensitive assessment, you can inspect a sample of the medium under a microscope. Precipitate will appear as distinct particles, often with a crystalline structure, that are different from cells or cellular debris.
Q5: Does the type of cell culture medium (e.g., DMEM vs. RPMI-1640) affect this compound solubility?
A5: Yes, the composition of the basal medium can influence the solubility of this compound. DMEM and RPMI-1640 have different concentrations of salts, amino acids, and other components.[2][3] For example, DMEM generally has a higher calcium concentration and lower phosphate concentration than RPMI-1640.[3] These differences can affect the solubility of dissolved compounds. If you encounter precipitation, testing this compound in a different basal medium is a valid troubleshooting step.
III. Experimental Protocols
Protocol 1: Stepwise Dilution of this compound DMSO Stock
This protocol is designed to minimize precipitation when diluting a high-concentration this compound stock solution in DMSO into an aqueous cell culture medium.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or polypropylene tubes
Procedure:
-
Prepare a High-Concentration Primary Stock Solution:
-
Calculate the amount of this compound powder needed to prepare a 10 mM or 20 mM stock solution in DMSO.
-
Under sterile conditions, dissolve the this compound powder in the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Prepare Intermediate Dilutions (in DMSO):
-
If a wide range of final concentrations is needed, it is best to perform serial dilutions of the primary stock in 100% DMSO first.[6]
-
For example, to create a 1 mM intermediate stock from a 10 mM primary stock, dilute 1:10 in DMSO.
-
-
Prepare the Final Working Solution (Stepwise Dilution):
-
Warm the required volume of cell culture medium to 37°C.
-
To prepare the final working solution, add a small volume of the DMSO stock (primary or intermediate) to the pre-warmed medium. It is crucial to add the DMSO stock to the medium, not the other way around.
-
Mix gently but thoroughly by pipetting up and down or by gentle vortexing immediately after adding the DMSO stock.
-
Do not add a large volume of DMSO stock directly to the medium. A stepwise approach is recommended. For example, you can first dilute the stock 1:10 in medium and then further dilute this solution to the final concentration.[1]
-
-
Final DMSO Concentration Check:
-
Calculate the final percentage of DMSO in your working solution. Ensure it is below your cell line's tolerated limit (ideally <0.1%).
-
Protocol 2: Determining the Working Solubility of this compound
This protocol helps determine the practical solubility limit of this compound in your specific cell culture medium.
Materials:
-
This compound primary stock solution in DMSO (e.g., 10 mM)
-
Your specific cell culture medium (with and without FBS)
-
Sterile clear microplate (96-well) or microcentrifuge tubes
-
Microplate reader (optional, for turbidity measurement)
-
Microscope
Procedure:
-
Prepare a Dilution Series:
-
In a 96-well plate or a series of microcentrifuge tubes, prepare a serial dilution of your this compound DMSO stock into your cell culture medium. Start with a concentration you expect to be soluble and serially dilute down.
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Prepare parallel dilution series in media with and without your typical concentration of FBS.
-
-
Incubation and Observation:
-
Incubate the plate/tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration that reflects your planned experiment (e.g., 24, 48, 72 hours).
-
Visually inspect for precipitation at different time points. Look for cloudiness, crystals, or a film at the bottom of the wells/tubes.
-
(Optional) Quantify turbidity by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) using a microplate reader.
-
Examine a drop of the solution from each concentration under a microscope to look for crystalline structures.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of visible precipitate throughout the incubation period is your working solubility limit for this compound in that specific medium.
-
IV. Visualizations
Signaling Pathway
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]
- 3. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Basics of Fetal Bovine Serum Use | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. support.nanotempertech.com [support.nanotempertech.com]
Technical Support Center: Best Practices for Using Kinase Inhibitors in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of kinase inhibitors in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right kinase inhibitor for my experiment?
A1: Selecting the appropriate kinase inhibitor is crucial for obtaining reliable results. Consider the following factors:
-
Selectivity: How specific is the inhibitor for your target kinase versus other kinases? Kinase inhibitor selectivity is often assessed by screening against a large panel of kinases.[1][2][3] Resources are available that provide selectivity data for many common inhibitors.
-
Potency: What is the IC50 (the concentration of inhibitor required to inhibit 50% of the kinase activity) or Ki (inhibition constant) for your target?[1] Lower values indicate higher potency.
-
Mechanism of Action: Is the inhibitor ATP-competitive, non-competitive, or allosteric? This can influence its behavior in the high-ATP environment of the cell.[2]
-
Cellular Activity: Does the inhibitor effectively engage its target in a cellular context? Biochemical potency does not always translate to cellular efficacy.[2]
Q2: What is the difference between IC50, Ki, and Kd?
A2: These are all measures of inhibitor potency, but they represent different aspects of the inhibitor-kinase interaction:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that reduces the enzymatic activity of a kinase by 50% under specific experimental conditions. It is dependent on factors like ATP concentration.[2]
-
Ki (Inhibition constant): The dissociation constant of the enzyme-inhibitor complex. It is an intrinsic measure of inhibitor affinity and is independent of substrate concentration. For competitive inhibitors, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value.[2]
-
Kd (Dissociation constant): A measure of the binding affinity between an inhibitor and a kinase. It is determined in the absence of ATP.[3]
Q3: My kinase inhibitor is not working in my cell-based assay, but it works in a biochemical assay. What could be the reason?
A3: This is a common issue. Several factors can contribute to this discrepancy:
-
High Cellular ATP Concentration: The concentration of ATP in cells is typically in the millimolar range, which is much higher than the ATP concentrations used in many biochemical assays.[2] For ATP-competitive inhibitors, this high cellular ATP concentration can outcompete the inhibitor, leading to a decrease in apparent potency.[2]
-
Cell Permeability: The inhibitor may not be able to efficiently cross the cell membrane to reach its intracellular target.
-
Drug Efflux Pumps: Cells can actively pump out the inhibitor using efflux transporters like P-glycoprotein, reducing its intracellular concentration.
-
Inhibitor Metabolism: The cells may metabolize and inactivate the inhibitor.
-
Off-target Effects: In a cellular context, the inhibitor might have off-target effects that mask or counteract its intended activity.[4]
Q4: How can I be sure that the observed phenotype is due to the inhibition of my target kinase and not off-target effects?
A4: This is a critical aspect of using kinase inhibitors. Here are some strategies to validate your findings:
-
Use a Structurally Related Inactive Control: If available, use an analog of your inhibitor that is known to be inactive against the target kinase. This helps to control for non-specific effects of the chemical scaffold.
-
Rescue Experiments: If possible, express a drug-resistant mutant of your target kinase. If the inhibitor no longer produces the phenotype in cells expressing the resistant mutant, it strongly suggests an on-target effect.
-
Direct Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) or NanoBRET can be used to confirm that the inhibitor is binding to the target kinase inside the cell.[1]
-
Downstream Signaling Analysis: Use techniques like Western blotting to confirm that the inhibitor is blocking the phosphorylation of a known downstream substrate of your target kinase.
Q5: What are some common issues with kinase inhibitor solubility?
A5: Many kinase inhibitors have poor aqueous solubility.[5]
-
DMSO Stock Solutions: Most inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[6]
-
Precipitation in Aqueous Media: When the DMSO stock is diluted into aqueous buffers or cell culture media, the inhibitor can precipitate.[6][7] To avoid this, it is recommended to make intermediate dilutions in DMSO before adding to the final aqueous solution and to ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid cellular toxicity.[5][6]
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
| Problem | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Incomplete inhibitor dissolution or precipitation. | Visually inspect for precipitates after dilution. Vortex or sonicate briefly if necessary.[7] Prepare fresh dilutions for each experiment. | |
| Loss of inhibitor activity over time | Inhibitor degradation in solution. | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5] |
| Cell confluence affecting drug response. | Standardize the cell confluence at the time of treatment. | |
| Unexpected cell toxicity | High DMSO concentration. | Keep the final DMSO concentration below 0.1%. Include a vehicle control (DMSO alone) in all experiments.[6] |
| Off-target toxicity of the inhibitor. | Consult inhibitor selectivity data. Test a lower concentration or use a more selective inhibitor. |
Western Blot Troubleshooting for Kinase Inhibition
| Problem | Possible Cause | Solution |
| No change in phospho-protein signal after inhibitor treatment | Inhibitor is not potent enough at the concentration used. | Perform a dose-response experiment to determine the optimal concentration. |
| Treatment time is too short or too long. | Perform a time-course experiment to determine the optimal treatment duration. | |
| The antibody is not specific for the phosphorylated form. | Validate the phospho-antibody using positive and negative controls (e.g., phosphatase-treated lysates). | |
| The target kinase is not active in the cell line under the experimental conditions. | Stimulate the pathway with a known activator before inhibitor treatment. | |
| Increased phospho-protein signal after inhibitor treatment (Paradoxical Activation) | Feedback loop activation. | Inhibition of a kinase can sometimes relieve negative feedback, leading to the activation of an upstream kinase.[4] |
| Off-target activation of another kinase. | Consult selectivity data and consider using a more specific inhibitor. |
Quantitative Data Summary
Table 1: IC50 Values of Common Kinase Inhibitors
This table provides a summary of IC50 values for a selection of commonly used kinase inhibitors against various kinases. Note that these values can vary depending on the assay conditions, particularly the ATP concentration.[8]
| Inhibitor | Target Kinase | IC50 (nM) | Off-Target Kinases (IC50 < 100 nM) |
| Staurosporine | PKC | 2.7 | Pan-kinase inhibitor, inhibits a broad range of kinases |
| Gefitinib | EGFR | 2-37 | - |
| Erlotinib | EGFR | 2 | LOK, SLK[9] |
| Imatinib | ABL | 25-100 | c-KIT, PDGFR |
| Dasatinib | SRC/ABL | <1 | c-KIT, PDGFR, and others[9] |
| AZD8055 | mTOR | 0.8 | Highly selective for mTOR over PI3K isoforms[5] |
| PD169316 | p38α/β | - | Highly selective for p38α/β[9] |
| U0126 | MEK1/2 | - | Specific for MEK1/2[9] |
Data compiled from multiple sources. Values are approximate and for comparative purposes.
Table 2: Recommended Starting Concentrations for Cell-Based Assays
The optimal concentration for a kinase inhibitor in a cell-based assay needs to be determined empirically. However, the following table provides general starting ranges based on their biochemical potency.
| Inhibitor Potency (Biochemical IC50) | Recommended Starting Concentration Range |
| < 10 nM | 10 - 100 nM |
| 10 - 100 nM | 100 nM - 1 µM |
| 100 nM - 1 µM | 1 - 10 µM |
| > 1 µM | > 10 µM (interpret with caution due to potential off-target effects) |
It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol outlines the steps for assessing the effect of a kinase inhibitor on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Kinase inhibitor stock solution (in DMSO)
-
MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution)[10]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[10]
-
Inhibitor Preparation: Prepare a serial dilution of the kinase inhibitor in complete culture medium. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
MTS/MTT Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[11] For MTT, after incubation, add 100 µL of solubilization solution.[11]
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the results to the vehicle control and plot the cell viability against the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-Protein Analysis
This protocol describes how to analyze the phosphorylation status of a target protein after kinase inhibitor treatment.
Materials:
-
Cells and complete culture medium
-
Kinase inhibitor and vehicle (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with the kinase inhibitor or vehicle at the desired concentration and for the optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[12][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel, run the gel to separate the proteins by size, and then transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein as a loading control.
Protocol 3: In Vitro Kinase Activity Assay (ADP-Glo™)
This protocol outlines a luminescent-based assay to measure kinase activity and inhibitor potency.[14]
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
Kinase reaction buffer
-
ATP
-
Kinase inhibitor
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well or 96-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer. Prepare a serial dilution of the kinase inhibitor.
-
Set up Kinase Reaction: In a multiwell plate, add the kinase, substrate, and inhibitor/vehicle.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. The final reaction volume is typically 5-25 µL.[14]
-
Incubate: Incubate the reaction at room temperature for a predetermined optimal time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[15]
-
Measure Luminescence: Read the luminescent signal using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway with points of inhibition.
Experimental Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for kinase inhibitor testing.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting ineffective inhibitors.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. bio-rad.com [bio-rad.com]
- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 15. worldwide.promega.com [worldwide.promega.com]
Validation & Comparative
Validating the Inhibition of MAP4K2 by TL4-12: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental data validating the inhibition of Mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2) by the small molecule inhibitor TL4-12. For comparative purposes, data for other relevant MAP4K2 inhibitors are also presented. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to support your research and drug development efforts.
Introduction to MAP4K2 and this compound
Mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK), is a serine/threonine kinase that plays a crucial role in various signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. It is implicated in processes such as inflammation, immune responses, and apoptosis. Dysregulation of MAP4K2 activity has been linked to several diseases, making it an attractive target for therapeutic intervention.
This compound is a potent and selective, type II ATP-competitive inhibitor of MAP4K2.[1][2] It was identified from a library of 4-substituted 1H-pyrrolo[2,3-b]pyridines and has been shown to effectively inhibit MAP4K2 activity in both biochemical and cellular assays.[1]
Comparative Analysis of MAP4K2 Inhibitors
The following table summarizes the in vitro potency of this compound and other known MAP4K2 inhibitors.
| Compound Name | Target(s) | IC50 (nM) for MAP4K2 | IC50 (nM) for TAK1 | Kinase Selectivity Profile | Reference |
| This compound (17) | MAP4K2 | 37 | 2700 | >70-fold selective for MAP4K2 over TAK1 | [1][2] |
| NG25 (1) | MAP4K2, TAK1 | 22 | 149 | Dual inhibitor | [1] |
| TAK1/MAP4K2 inhibitor 1 | MAP4K2, TAK1 | 18.2 | 41.1 | Dual inhibitor | [3] |
| GNE-495 | MAP4K4 | N/A | N/A | Potent and selective MAP4K4 inhibitor (IC50 = 3.7 nM) | [3] |
| M9342 | MAP4K2, TAK1 | 21.7 | 149 | Dual inhibitor | [3] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. N/A indicates that the data is not available.
Experimental Validation of this compound Activity
The inhibition of MAP4K2 by this compound has been validated through several key experiments.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of this compound on purified MAP4K2 enzyme.
Methodology: A common method for this is a radiometric kinase assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a filter-binding assay using [γ-³³P]ATP.
Results: this compound demonstrated a potent inhibitory effect on MAP4K2 with an IC50 value of 37 nM.[2]
Cellular Assays: Western Blot Analysis
Objective: To assess the ability of this compound to inhibit the downstream signaling of MAP4K2 in a cellular context.
Methodology: Western blotting is used to detect the phosphorylation status of downstream targets of the MAP4K2 pathway, such as p38 MAPK, in response to a stimulus like TGF-β.
Results: this compound has been shown to dose-dependently inhibit the TGF-β-induced phosphorylation of p38 MAPK in cells.[2][4]
Target Engagement: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to MAP4K2 within intact cells.
Methodology: CETSA measures the thermal stability of a target protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to a shift in its melting temperature.
Experimental Protocols
In Vitro MAP4K2 Kinase Assay (Radiometric Filter-Binding Assay)
-
Reaction Setup: Prepare a reaction mixture containing recombinant human MAP4K2 enzyme, a suitable substrate (e.g., myelin basic protein), and a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).
-
Inhibitor Addition: Add varying concentrations of this compound (or other inhibitors) dissolved in DMSO to the reaction mixture. Include a DMSO-only control.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Washing: Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity remaining on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Protocol for MAP4K2 Pathway Inhibition
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) and allow them to adhere. Serum-starve the cells overnight, then pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a known activator of the MAP4K2 pathway, such as TGF-β (e.g., 5 ng/mL) or IL-1, for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-p38 MAPK) and a loading control (e.g., total p38 MAPK or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated protein to the total protein or loading control.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control (DMSO) for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble MAP4K2 remaining at each temperature using Western blotting or an ELISA-based method.
-
Data Interpretation: Plot the amount of soluble MAP4K2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Key Processes
To further aid in the understanding of MAP4K2 inhibition by this compound, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: MAP4K2 Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Kinase Inhibitor Validation.
Conclusion
The available data strongly supports this compound as a potent and selective inhibitor of MAP4K2. Its ability to inhibit MAP4K2 in both biochemical and cellular contexts makes it a valuable tool for studying the biological functions of this kinase and a promising starting point for the development of therapeutics targeting MAP4K2-driven diseases. Further investigation, including comprehensive kinome-wide selectivity profiling and in vivo efficacy studies, will be crucial in fully characterizing the therapeutic potential of this compound. This guide provides the foundational information and methodologies to aid in these future research endeavors.
References
- 1. [PDF] Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researcher-resources.acs.org [researcher-resources.acs.org]
- 4. biorxiv.org [biorxiv.org]
Downstream Effects of TL4-12 Treatment: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TL4-12's performance with alternative therapies, supported by experimental data. We delve into the downstream signaling effects of this novel MAP4K2 inhibitor and offer a clear comparison with other relevant compounds.
This compound: A Selective MAP4K2 Inhibitor
This compound is a selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK). It has demonstrated potent anti-proliferative and pro-apoptotic effects in multiple myeloma (MM) cells. The downstream mechanism of this compound involves the modulation of key signaling pathways that are critical for cancer cell survival and proliferation.
Performance Comparison: this compound vs. Alternative Treatments
To provide a clear perspective on the efficacy of this compound, we have summarized its performance against alternative therapeutic strategies, specifically focusing on inhibitors of the downstream p38 MAPK pathway, which is a key mediator of this compound's effects.
| Compound | Target | Reported IC50 (Multiple Myeloma Cell Lines) | Key Downstream Effects |
| This compound | MAP4K2/GCK | H929 (N-Ras Mut): ~2 µM (used in combination studies) | Downregulates IKZF1, BCL-6, c-MYC, and IRF4; Induces apoptosis.[1] |
| SCIO-469 (Talmapimod) | p38α MAPK | 9 nM (biochemical assay)[2] | Inhibits phosphorylation of p38 MAPK; Reduces tumor growth.[3][4] |
| VX-745 (Neflamapimod) | p38α/β MAPK | p38α: 10 nM, p38β: 220 nM (biochemical assay)[5] | Inhibits IL-6 and VEGF secretion; Inhibits MM cell proliferation.[5][6] |
Note: IC50 values can vary depending on the cell line and assay conditions. The data presented here is for comparative purposes.
Delving into the Downstream Effects of this compound
Treatment with this compound initiates a cascade of downstream events, ultimately leading to the inhibition of multiple myeloma cell growth and survival.
Modulation of Key Transcription Factors
Studies have shown that MAP4K2 inhibition by this compound leads to the downregulation of critical transcription factors essential for MM cell pathogenesis, including:
-
IKZF1 (Ikaros): A key regulator of lymphocyte development, often implicated in B-cell malignancies.
-
BCL-6: A transcriptional repressor crucial for germinal center formation and implicated in lymphoma.
-
c-MYC: A potent oncoprotein that drives cell proliferation.
-
IRF4: A transcription factor essential for plasma cell differentiation and survival.[1]
The downregulation of these factors disrupts the core transcriptional network that sustains MM cells.
Induction of Apoptosis
By modulating the expression of pro- and anti-apoptotic proteins, this compound effectively induces programmed cell death in multiple myeloma cells. This is a crucial mechanism for its anti-cancer activity.
Signaling Pathway Overview
The following diagram illustrates the proposed signaling pathway affected by this compound treatment.
Caption: this compound inhibits MAP4K2, affecting the p38 MAPK pathway and key transcription factors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of key experimental protocols used to assess the effects of this compound.
Kinase Activity Assays
Z'-LYTE™ Kinase Assay:
This assay is a fluorescence-based, coupled-enzyme format used to measure kinase activity.[7] It relies on the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.[7][8]
-
Principle: A FRET peptide substrate is phosphorylated by the kinase. A development reagent containing a site-specific protease then cleaves the non-phosphorylated peptides, disrupting the FRET signal. The ratio of donor to acceptor emission is measured to quantify kinase activity.[7][8]
-
General Protocol:
-
Incubate the kinase with this compound or a control compound.
-
Add the FRET peptide substrate and ATP to initiate the kinase reaction.
-
Add the development reagent to stop the kinase reaction and initiate the cleavage reaction.
-
Read the fluorescence signal (donor and acceptor emission) on a plate reader.
-
Calculate the emission ratio and determine the percent inhibition.
-
ActivX™ KiNativ™ Kinase Profiling:
This is a mass spectrometry-based chemical proteomics platform for profiling kinase inhibitor selectivity and target engagement in a native cellular context.
-
Principle: This method uses ATP and ADP acyl-phosphate probes that covalently label the active site of kinases.[9] The extent of probe labeling is inversely proportional to the occupancy of the active site by an inhibitor. Labeled peptides are then enriched and quantified by mass spectrometry.
-
General Protocol:
-
Treat cell lysates with varying concentrations of this compound or a control inhibitor.
-
Add the desthiobiotin-ATP/ADP probe to label the active kinases.
-
Digest the proteome with trypsin.
-
Enrich the biotinylated peptides using streptavidin affinity capture.
-
Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled kinases.
-
Cellular Assays
Western Blotting for Protein Expression:
This technique is used to quantify the changes in protein levels of downstream targets of this compound.
-
General Protocol:
-
Treat multiple myeloma cells with different concentrations of this compound for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Incubate the membrane with primary antibodies specific for IKZF1, BCL-6, c-MYC, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Annexin V Apoptosis Assay:
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10][11][12] Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells.[10][11][12]
-
General Protocol:
-
Treat cells with this compound or a control compound to induce apoptosis.[10]
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.[10]
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[10]
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Conclusion
This compound presents a promising therapeutic strategy for multiple myeloma by targeting the MAP4K2 kinase and disrupting key downstream signaling pathways essential for tumor cell survival and proliferation. Its ability to downregulate critical transcription factors like IKZF1, BCL-6, and c-MYC, and to induce apoptosis, highlights its potential as a potent anti-cancer agent. Further comparative studies with other targeted inhibitors will be crucial to fully elucidate its clinical potential and positioning in the therapeutic landscape of multiple myeloma.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Constitutive activation of p38 MAPK in tumor cells contributes to osteolytic bone lesions in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting p38 MAPK inhibits multiple myeloma cell growth in the bone marrow milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MAP4K Inhibitors: TL4-12 and GNE-495
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent research compounds, TL4-12 and GNE-495, utilized in the study of the Mitogen-activated protein kinase kinase kinase kinase (MAP4K) family. While both are potent kinase inhibitors, they exhibit distinct selectivity profiles, primarily targeting different members of the MAP4K family. This document aims to provide an objective comparison of their biochemical and cellular activities, supported by available experimental data, to aid researchers in selecting the appropriate tool compound for their specific scientific inquiries.
Introduction to this compound and GNE-495
GNE-495 is a potent and selective inhibitor of MAP4K4 (also known as HGK) with a reported IC50 of 3.7 nM.[1] It has been utilized in studies of retinal angiogenesis and was designed to have minimal brain penetration.[2][3]
This compound, on the other hand, is a selective inhibitor of MAP4K2 (also known as GCK). It demonstrates a potent inhibitory effect on MAP4K2 with an IC50 of 37 nM.[4] Research involving this compound has often been in the context of multiple myeloma and immunomodulatory agent resistance.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and GNE-495, highlighting their distinct primary targets and inhibitory potencies.
Table 1: Biochemical Potency
| Compound | Primary Target | IC50 (nM) |
| This compound | MAP4K2 (GCK) | 37[4] |
| GNE-495 | MAP4K4 (HGK) | 3.7[1] |
Table 2: Cellular Activity
| Compound | Cell-Based Assay Context | Observed Effect | Potency |
| This compound | Multiple Myeloma (MM) cell proliferation | Inhibition of proliferation, induction of apoptosis[4] | IC50 = 37 nM (in MM.1S cells)[4] |
| GNE-495 | Retinal Angiogenesis Model | Inhibition of retinal vascular outgrowth[2] | Effective in vivo at 25 and 50 mg/kg[5] |
Signaling Pathway
The MAP4K family of kinases are upstream regulators in several signaling cascades, including the JNK and p38 MAPK pathways, which are involved in a variety of cellular processes such as inflammation, apoptosis, and cell proliferation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
The Decisive Advantage: Unpacking the Superiority of TL4-12 Over Dual TAK1/MAP4K2 Inhibitors in Targeted Research
For Immediate Release
[City, State] – [Date] – In the intricate landscape of kinase inhibitor research, the pursuit of specificity is paramount for elucidating precise cellular mechanisms and developing targeted therapeutics. A comprehensive analysis of the selective MAP4K2 inhibitor, TL4-12, reveals distinct advantages over dual TAK1/MAP4K2 inhibitors, such as NG25. This guide provides a detailed comparison, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals on the strategic benefits of employing a highly selective inhibitor in their studies.
The central advantage of this compound lies in its remarkable selectivity for Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK), while exhibiting significantly lower affinity for TGF-β-Activated Kinase 1 (TAK1). This precision allows for the dissection of MAP4K2-specific signaling pathways without the confounding effects of simultaneous TAK1 inhibition. Dual inhibitors, by their nature, modulate both pathways, making it challenging to attribute observed cellular phenotypes to a single kinase.
Unraveling the Signaling Networks: TAK1 and MAP4K2
TAK1 is a crucial node in inflammatory signaling, activated by stimuli such as TNF-α, IL-1β, and Toll-like receptor (TLR) ligands.[1] Its activation triggers downstream cascades, including the NF-κB and MAPK pathways (JNK and p38), which are central to immune responses, inflammation, and cell survival.[1][2][3]
Caption: TAK1 Signaling Pathway.
MAP4K2 is implicated in various cellular processes, including stress responses, B-cell differentiation, and the Hippo signaling pathway.[4][5] It can be activated by TNF-α and is known to specifically activate the JNK pathway.[5]
Caption: MAP4K2 Signaling Pathway.
Quantitative Comparison of Inhibitor Potency
The selectivity of this compound is evident when comparing its half-maximal inhibitory concentration (IC50) against MAP4K2 and TAK1 to that of the dual inhibitor NG25.
| Inhibitor | Target | IC50 (nM) | Selectivity (TAK1/MAP4K2) |
| This compound | MAP4K2 | 37 [6][7][8] | >70-fold [6] |
| TAK1 | 2700 [6] | ||
| NG25 | MAP4K2 | 21.7 [2][4] | ~0.15-fold |
| TAK1 | 149 [2][4] |
Table 1: Comparative IC50 values of this compound and NG25 against MAP4K2 and TAK1.
This data clearly demonstrates that while NG25 potently inhibits both kinases, this compound offers a significant window to study MAP4K2 function in isolation.
Experimental Data Supporting the Advantage of Selectivity
While direct comparative studies are emerging, the advantages of a selective inhibitor like this compound can be inferred from the distinct cellular outcomes of selective versus dual inhibition.
Cell Viability and Proliferation
Downstream Signaling Analysis
Western blot analysis of downstream signaling pathways further highlights the utility of this compound. Treatment of cells with this compound would be expected to selectively inhibit the phosphorylation of MAP4K2 substrates, such as those in the JNK pathway, without affecting TAK1-mediated NF-κB activation. Conversely, a dual inhibitor would suppress both pathways. This allows for a cleaner investigation of the specific roles of MAP4K2 in cellular signaling.
Caption: Experimental Workflow for Comparing Inhibitor Effects.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, the following standard protocols are recommended:
Biochemical Kinase Assay
Objective: To determine the IC50 of inhibitors against purified TAK1 and MAP4K2.
-
Reagents: Purified recombinant TAK1 and MAP4K2 enzymes, appropriate peptide substrates, ATP, and kinase assay buffer.
-
Procedure:
-
Prepare a serial dilution of the inhibitor (this compound or dual inhibitor).
-
In a microplate, combine the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence-based, or luminescence-based).[5][9][10][11][12]
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Viability (MTT) Assay
Objective: To measure the effect of inhibitors on cell proliferation and determine the IC50 in a cellular context.
-
Reagents: Cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS-HCl).[3][13][14][15]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[3][13][15]
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Western Blot Analysis for Phospho-Proteins
Objective: To assess the effect of inhibitors on the phosphorylation of downstream targets of TAK1 and MAP4K2.
-
Reagents: Cell lysis buffer containing protease and phosphatase inhibitors, primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-JNK, JNK, p-IκBα, IκBα), and HRP-conjugated secondary antibodies.
-
Procedure:
-
Treat cells with the inhibitors for a specified time, followed by stimulation with an appropriate agonist (e.g., TNF-α) if necessary.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding, preferably with BSA in TBST for phospho-protein detection.[16]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
The strategic application of the selective MAP4K2 inhibitor this compound provides a powerful tool for dissecting the specific functions of MAP4K2 in cellular signaling. Its high selectivity allows for unambiguous interpretation of experimental results, a critical advantage over dual TAK1/MAP4K2 inhibitors. For researchers aiming to delineate the precise roles of MAP4K2 in health and disease, this compound represents a superior and more targeted investigative tool. This clarity is essential for advancing our understanding of kinase biology and for the development of next-generation precision medicines.
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. This compound | Other Kinase Inhibitors: R&D Systems [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. graylab.stanford.edu [graylab.stanford.edu]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. assayquant.com [assayquant.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Proper Disposal of TL4-12: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of the research chemical TL4-12. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard hazardous waste regulations. Researchers, scientists, and drug development professionals should adhere to these step-by-step instructions to mitigate risks associated with the handling and disposal of this potent kinase inhibitor.
Pre-Disposal Safety Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given that this compound is a potent MAP4K2 (GCK) inhibitor, it should be treated as a hazardous compound.
Required PPE:
-
Gloves: Chemical-resistant gloves (butyl rubber recommended, especially when dissolved in DMSO) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
Disposal of Unused this compound (Solid)
Unused or expired solid this compound must be disposed of as hazardous chemical waste.
Procedure:
-
Ensure the original container is securely sealed.
-
Affix a hazardous waste label to the container.
-
On the label, clearly write the full chemical name: "this compound (4-Methyl-3-[[6-(methylamino)-4-pyrimidinyl]oxy]-N-[3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]benzamide)".
-
Store the labeled container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.
Disposal of this compound Solutions
This compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO). These solutions must be treated as hazardous waste.
Procedure:
-
Collect all this compound solutions in a dedicated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Do not mix this compound waste with other waste streams unless you have confirmed compatibility.
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
On the label, list all constituents of the solution, including "this compound" and the solvent (e.g., "Dimethyl Sulfoxide").
-
Keep the waste container securely closed except when adding more waste.
-
Store the container in a designated hazardous waste accumulation area, within secondary containment to prevent spills.
-
Once the container is full, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal service.
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, must be disposed of as chemically contaminated solid waste.
Procedure:
-
Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.
-
This may be a puncture-resistant "sharps" container for items like needles and razor blades, or a lined container for other solid debris.
-
Ensure the container is properly labeled as "Chemically Contaminated Waste" and lists "this compound" as the contaminant.
-
When full, seal the container and arrange for its disposal through your institution's hazardous waste program.
Quantitative Data Summary
| Characteristic | Data | Source |
| Molecular Weight | 500.53 g/mol | [1] |
| Formula | C₂₅H₂₇F₃N₆O₂ | [1] |
| Solubility | Soluble to 20 mM in DMSO and 20 mM in 1eq. HCl | [1] |
| Storage | Store at -20°C | [1] |
| Purity | ≥98% | [1] |
Experimental Protocols
While specific experimental protocols for this compound are diverse, its primary use is as a potent and selective inhibitor of MAP4K2 (GCK) with an IC₅₀ of 37 nM.[1] It is often used in in-vitro studies to investigate signaling pathways. A common application involves treating cells in culture with a solution of this compound in DMSO to study the inhibition of IL-1 and TGFβ-induced p38 MAPK phosphorylation.[1]
Disposal Workflow
Caption: Workflow for the proper disposal of solid, solution, and contaminated this compound waste.
References
Essential Safety and Logistical Information for Handling TL4-12
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of TL4-12.
This document provides crucial safety protocols and logistical plans for the handling of this compound, a potent MAP4K2 (GCK) inhibitor.[1][2] Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research activities. This compound should be treated as a hazardous compound, and appropriate precautions must be taken at all times.[3]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the required PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Routine Handling (Weighing, Reconstituting) | - Nitrile gloves (double gloving recommended)- Laboratory coat- Safety glasses with side shields or chemical splash goggles |
| Cell Culture and In Vitro Experiments | - Nitrile gloves- Laboratory coat- Biosafety Cabinet (BSC) Class II |
| Spill Cleanup | - Double nitrile gloves- Impervious disposable gown- Chemical splash goggles and face shield- Respirator (e.g., N-95 or higher, depending on spill size and form) |
| Waste Disposal | - Nitrile gloves- Laboratory coat- Safety glasses |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is supplied as a solid and is slightly soluble in DMSO (0.1-1 mg/ml).[3] The following protocol outlines the safe preparation of a stock solution.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (see table above)
Procedure:
-
Perform all work in a chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.
-
Don appropriate PPE, including double nitrile gloves, a lab coat, and safety glasses.
-
Tare a sterile, tared microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound solid into the tube. Avoid creating dust.
-
Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration.
-
Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming to 37°C can aid in solubilization.
-
Label the stock solution clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[1]
Operational and Disposal Plans
Spill Management
In the event of a this compound spill, immediate and appropriate action is critical to prevent exposure and contamination. The response will depend on the size and nature of the spill. For any spill, the first priority is the safety of laboratory personnel.[4]
Small Spill (<5 mL or 5 g):
-
Alert others in the immediate area.
-
Don appropriate PPE, including a gown, double gloves, and eye protection.[5]
-
If the spill is a powder, gently cover it with a damp absorbent pad to avoid generating dust.[5][6]
-
If the spill is a liquid, cover it with an absorbent pad.
-
Working from the outside in, clean the area with a suitable cleaning agent, such as a detergent solution.[5][6]
-
Rinse the area thoroughly with water and dry with absorbent towels.[6]
-
Place all contaminated materials (gloves, gown, absorbent pads) into a designated cytotoxic waste container.[5]
Large Spill (>5 mL or 5 g):
-
Evacuate the area and restrict access.
-
Alert your supervisor and institutional safety office.
-
A trained cleanup team with appropriate respiratory protection should handle the cleanup.[5]
-
Follow the same general cleanup procedure as for a small spill, with the added precaution of respiratory protection to prevent inhalation of aerosols or powders.[5]
Disposal
All waste contaminated with this compound, including unused compound, stock solutions, contaminated labware, and PPE, must be disposed of as cytotoxic or hazardous chemical waste according to your institution's and local regulations. Do not dispose of this compound down the drain or in the regular trash.
Visual Workflow for Spill Cleanup
The following diagram outlines the logical steps for responding to a cytotoxic spill, such as one involving this compound.
Caption: Workflow for the safe cleanup of a cytotoxic agent spill.
References
- 1. This compound | Other MAPK | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. dvm360.com [dvm360.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
